4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid
Description
The exact mass of the compound 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is 241.07503603 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-6-3-4-7(9(14)15)8(12)5-6/h3-5,13H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMQERXYJLHNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204703 | |
| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332524-02-3 | |
| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332524-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid, a key intermediate in pharmaceutical research and development. The document details the strategic approach, step-by-step experimental protocols, and methods for characterization. The synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, offering a reliable and scalable route to the target molecule. This guide is intended for researchers, chemists, and professionals in the field of drug development, providing both theoretical grounding and practical, actionable insights.
Introduction
4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is a substituted N-aryl amino acid derivative. The unique structural combination of a fluorinated benzoic acid and a gem-dimethyl substituted amino acid moiety makes it a valuable building block in medicinal chemistry. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, while the N-aryl amino acid scaffold is prevalent in numerous biologically active compounds.[1]
The synthesis of such molecules requires careful consideration of C-N bond formation strategies. While various methods exist, including transition-metal-catalyzed cross-coupling reactions, the electron-deficient nature of the fluorinated aromatic ring lends itself particularly well to nucleophilic aromatic substitution.[2][3][4] This guide will focus on this efficient and often metal-free approach.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond, leading to two key starting materials: a 2,4-dihalogenated benzoic acid derivative and 2-aminoisobutyric acid.
Figure 1: Retrosynthetic analysis of the target molecule.
The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluorobenzoic acid and 2-aminoisobutyric acid. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.[2][3][5] The fluorine atom is an excellent leaving group in SNAr reactions. This approach is advantageous due to the commercial availability of the starting materials and the often milder reaction conditions compared to some metal-catalyzed methods.
Alternative strategies, such as the Ullmann condensation or Buchwald-Hartwig amination, could also be employed.[6][7][8] These copper- or palladium-catalyzed reactions are powerful tools for the N-arylation of amino acids and could be considered if the SNAr approach proves to be low-yielding.[9][10][11] However, they often require specific ligands and careful control of reaction conditions to avoid side reactions and ensure reproducibility.[8][12]
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid via nucleophilic aromatic substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Difluorobenzoic acid | ≥98% | Sigma-Aldrich |
| 2-Aminoisobutyric acid | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics |
| Hydrochloric Acid (HCl) | 37% w/w | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Synthetic Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluorobenzoic acid (1.0 eq), 2-aminoisobutyric acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-difluorobenzoic acid.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing water.
-
Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH reaches approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to yield the pure 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The identity and purity of the synthesized 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the two methyl groups of the 2-aminoisobutyric acid moiety will be observed. The amine and carboxylic acid protons will appear as broad singlets. |
| ¹³C NMR | Signals corresponding to the aromatic carbons (with C-F couplings), the two carboxylic acid carbons, the quaternary carbon, and the two equivalent methyl carbons of the 2-aminoisobutyric acid residue are expected. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the aromatic ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound ([M+H]⁺ or [M-H]⁻) should be observed. |
| Melting Point (MP) | A sharp melting point is indicative of a pure compound. |
| Purity (HPLC) | High-Performance Liquid Chromatography (HPLC) analysis should show a single major peak, indicating high purity (e.g., >98%). |
Safety Considerations
-
2,4-Difluorobenzoic acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care and appropriate gloves.
-
Hydrochloric Acid: Highly corrosive. Work in a well-ventilated fume hood and use appropriate PPE.
All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid can be reliably achieved through a nucleophilic aromatic substitution reaction between 2,4-difluorobenzoic acid and 2-aminoisobutyric acid. This method offers a straightforward and scalable route to this valuable pharmaceutical intermediate. The provided protocol, along with the characterization and safety guidelines, serves as a comprehensive resource for researchers and chemists in the field. While alternative metal-catalyzed methods exist, the SNAr approach presented here is often preferred for its operational simplicity and cost-effectiveness.
References
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 43(15), 1882-1884. [Link]
-
Fletcher, S. P., Solà, J., Holt, D., Brown, R. A., & Clayden, J. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1304–1309. [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
-
Numata, K., & Yamaoka, T. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(40), 5557-5560. [Link]
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(32), 9750-9758. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Shaughnessy, K. H., & Kim, P. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4124-4127. [Link]
-
Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Retrieved from [Link]
-
Lang, C., & Masri, M. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic Engineering Communications, 4, 36-44. [Link]
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. vapourtec.com [vapourtec.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Whitepaper: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic Acid
This technical guide details the chemical properties, synthetic pathways, and pharmaceutical applications of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3).
Physicochemical Profiling, Synthetic Utility, and Role in Androgen Receptor Antagonist Manufacturing
Executive Summary
4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (hereafter referred to as Intermediate-A ) is a critical bifunctional building block used primarily in the synthesis of second-generation androgen receptor (AR) antagonists, most notably Enzalutamide (MDV3100).
Structurally, it combines a fluorinated benzoic acid core with a gem-dimethyl glycine (2-methylalanine) moiety. This specific architecture serves two functions:
-
Pharmacophore Construction: It provides the steric bulk (gem-dimethyl) required for AR binding affinity.
-
Cyclization Precursor: It acts as the nucleophilic scaffold that reacts with isothiocyanates to form the thiohydantoin ring characteristic of the Enzalutamide class.
This guide analyzes its synthesis, physical properties, and critical role as both a manufacturing intermediate and a monitored process impurity (Enzalutamide Impurity D).
Chemical Identity & Structural Analysis
| Property | Specification |
| Chemical Name | 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid |
| CAS Number | 1332524-02-3 |
| Synonyms | N-(3-Fluoro-4-carboxyphenyl)-α-methylalanine; Enzalutamide Impurity D; MDV3100 Intermediate |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| Core Scaffold | 4-Aminobenzoic acid (PABA) derivative |
| Key Substituents | Fluorine (C2 position), 1-carboxy-1-methylethyl (C4-amino) |
Structural Logic
-
Electronic Effects: The fluorine atom at the ortho position to the carboxylic acid exerts a strong inductive withdrawing effect (-I), increasing the acidity of the benzoic acid proton (predicted pKa < 3.5) compared to non-fluorinated analogues.[1]
-
Steric Hindrance: The gem-dimethyl group adjacent to the secondary amine creates significant steric bulk. This is intentional for the final drug's biological activity but presents kinetic challenges during synthesis, often requiring forcing conditions or specific catalysts for coupling.
-
Zwitterionic Potential: Possessing two carboxylic acid groups and one secondary amine, the molecule exists in complex ionization states depending on pH, influencing its solubility profile in aqueous media.
Synthetic Pathways & Manufacturing Protocols[2]
High-purity synthesis of Intermediate-A is essential to prevent downstream impurities in the final drug substance. Two primary routes dominate the literature and patent landscape.
Method A: Metal-Catalyzed Cross-Coupling (Ullmann-Type)
This is the modern process-scale route, utilizing transition metal catalysis to overcome the poor nucleophilicity of the aniline nitrogen.
-
Starting Materials: 4-Bromo-2-fluorobenzoic acid, 2-Aminoisobutyric acid (AIB).
-
Catalyst System: CuCl / CuI with a ligand (e.g., acetylacetone) or simple copper bronze.
-
Base: K₂CO₃ or Et₃N.
-
Solvent: DMF or DMAc (High boiling point required).
Protocol Insight:
-
Activation: The reaction typically runs at 90–110°C. The copper catalyst facilitates the C-N bond formation between the aryl halide and the sterically hindered amino acid.
-
Workup: The product is precipitated by acidification (pH adjustment to ~2-3) from the aqueous workup of the reaction mixture.
Method B: The Jocic Reaction (Organocatalytic Route)
This route avoids heavy metals, using a trichloromethyl carbinol as a masked carboxylic acid equivalent. It is historically significant and useful for avoiding metal scavenging steps.
-
Starting Materials: 4-Amino-2-fluorobenzoic acid, 1,1,1-trichloro-2-methyl-2-propanol (Chloretone).
-
Reagents: Sodium Hydroxide (powdered), Acetone (anhydrous).[2]
Mechanism:
-
Nucleophilic Attack: The aniline nitrogen attacks the electron-deficient carbon of the trichloromethyl group.
-
Hydrolysis/Rearrangement: Under basic conditions, the trichloromethyl group undergoes hydrolysis and rearrangement (involving a dichloro-epoxide intermediate) to yield the gem-dimethyl carboxylic acid moiety.
Visualization of Synthetic Logic
Figure 1: Parallel synthetic strategies for accessing the target intermediate.
Physicochemical Properties[1][3][4]
| Property | Description | Data/Observation |
| Physical State | Solid | White to off-white crystalline powder. |
| Melting Point | High (>180°C) | Decomposes upon melting; exact point varies by crystal polymorph and purity. |
| Solubility (Water) | pH Dependent | Low solubility at pH 1–4 (free acid form). High solubility at pH > 8 (dicarboxylate salt). |
| Solubility (Organic) | Moderate to High | Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar solvents (Heptane). |
| pKa (Predicted) | Multiple | pKa1 (Benzoic COOH) ≈ 3.5pKa2 (Aliphatic COOH) ≈ 4.2pKa3 (Aniline NH) ≈ Very low (non-basic). |
| Stability | Hygroscopic Potential | Stable under ambient conditions. Store dry to prevent hydrolysis if esterified. |
Stability & Reactivity Profile
-
Thermal Stability: The compound is generally stable but can undergo decarboxylation at very high temperatures (>200°C) due to the presence of the electron-withdrawing fluorine and the gem-dimethyl effect.
-
Impurity Formation: In the presence of moisture and heat, the methyl ester derivatives (often used in the next step) can hydrolyze back to this free acid (Intermediate-A). Therefore, Intermediate-A is a monitored impurity in the final drug substance (Impurity D).
Applications in Drug Development[5]
Enzalutamide Manufacturing
Intermediate-A is the scaffold upon which the thiohydantoin ring is built.
-
Esterification: Often, Intermediate-A is first converted to its methyl ester or dimethyl ester to improve solubility and reactivity.
-
Amidation: The benzoic acid moiety is converted to the N-methyl amide (using methylamine).
-
Cyclization: The secondary amine reacts with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile . The resulting urea intermediate cyclizes (often acid-catalyzed) to form the 5-membered thiohydantoin ring.
Analytical Standard (Impurity D)
In QC workflows for Enzalutamide, this compound serves as Impurity D .
-
Origin: It arises from the hydrolysis of the drug's thiohydantoin ring or from unreacted starting material carried through the process.
-
Detection: It is typically analyzed via HPLC-UV or LC-MS.
-
Retention Time: Elutes earlier than Enzalutamide due to the polarity of the two carboxylic acid groups.
-
Mass Spec: Monitor for [M+H]+ at m/z 242.2 or [M-H]- at m/z 240.2.
-
References
-
Medivation Prostate Therapeutics. (2011).[2] Diarylhydantoin compounds. World Intellectual Property Organization. Patent WO2011106570A1.[2] Link
-
Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. Link
-
Ambeed. (n.d.). Product Data Sheet: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid. Link
-
ChemicalBook. (2023). 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid Properties and Synthesis. Link
-
Clearsynth. (n.d.). Enzalutamide Impurity D Reference Standard. Link
Sources
Technical Whitepaper: Structural Elucidation and Characterization of Enzalutamide Impurity 7
Topic: Enzalutamide Impurity 7 Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Role: Senior Application Scientist[1]
Executive Summary
In the high-stakes landscape of oncology drug development, the purity profile of Androgen Receptor Signaling Inhibitors (ARSIs) like Enzalutamide (Xtandi) is critical.[1][2][3] This guide provides a rigorous, self-validating workflow for the isolation and structural elucidation of Enzalutamide Impurity 7 . Identified as a symmetrical thiourea dimer, this impurity represents a significant process-related risk during the synthesis of the thiohydantoin scaffold.
This document details the formation mechanism, isolation protocols, and multi-dimensional spectral analysis (HRMS, NMR, IR) required to unequivocally confirm its structure, compliant with ICH Q3A/B guidelines.
Target Analyte Definition
To ensure precision, we define "Impurity 7" based on its most prevalent designation in commercial impurity standards and process chemistry literature.
-
Chemical Name: 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea[1][4][6][7]
-
Molecular Formula: C₁₇H₈F₆N₄S[1]
-
Structural Class: Symmetrical Diaryl Thiourea[1]
Mechanistic Origin
Impurity 7 is a classic process-related impurity formed during the initial steps of Enzalutamide synthesis.[1] The synthesis typically involves the conversion of 4-amino-2-(trifluoromethyl)benzonitrile (Starting Material A) into an isothiocyanate intermediate.[1]
If the conversion is incomplete or if stoichiometry is uncontrolled, the highly electrophilic isothiocyanate intermediate reacts with the residual nucleophilic amine (Starting Material A) rather than the intended second coupling partner.
Formation Pathway:
-
Activation: Starting Material A reacts with thiophosgene (or equivalent)
Isothiocyanate intermediate.[1] -
Side Reaction: Isothiocyanate + Unreacted Starting Material A
Impurity 7 (Thiourea Dimer) .[1]
Visualization: Formation & Elucidation Logic
The following diagram illustrates the competitive reaction pathway leading to Impurity 7 and the analytical logic used to distinguish it from the API.
Figure 1: Mechanistic pathway of Enzalutamide Impurity 7 formation and key analytical checkpoints.
Isolation Protocol (Semi-Preparative HPLC)
Direct analysis from the reaction mixture is often confounded by the API matrix.[1] Isolation is required to obtain high-purity material for 2D-NMR.[1]
Objective: Isolate >50 mg of Impurity 7 with >98% purity.
| Parameter | Condition | Rationale |
| Column | C18 Prep Column (e.g., YMC-Actus Triart, 250 x 20 mm, 5 µm) | High loadability and stability at basic pH if needed.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1][8][9]5) | Buffering prevents ionization shifts; compatible with MS.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic aromatic impurities.[1] |
| Gradient | 50% B to 90% B over 20 min | Impurity 7 is highly lipophilic (two aromatic rings); elutes late.[1] |
| Flow Rate | 15-20 mL/min | Optimized for preparative scale separation.[1] |
| Detection | UV @ 260 nm | Max absorbance for the benzonitrile moiety.[1] |
Protocol Steps:
-
Enrichment: Inject a concentrated mother liquor sample (dissolved in DMSO/MeOH 1:1).
-
Fraction Collection: Collect the peak eluting typically after Enzalutamide (due to lack of polar amide/hydroxyl functionality and doubled lipophilic rings).
-
Lyophilization: Freeze-dry fractions to remove solvent.[1] Do not use rotary evaporation at high heat to avoid thermal degradation of the thiourea linkage.
Structure Elucidation: Multi-Stage Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the molecular formula and fragmentation fingerprint.[1]
-
Instrument: Q-TOF or Orbitrap LC-MS.[1]
-
Ionization: ESI Positive Mode (ESI+).[1]
-
Observed Parent Ion:
.[1] -
Isotope Pattern: The presence of Sulfur (
) will show a distinct peak (approx.[1] 4.5% relative abundance), confirming the sulfur atom.
Fragmentation Logic (MS/MS): Unlike the API, which fragments via the imidazolidinone ring opening, Impurity 7 cleaves at the thiourea core.
-
Precursor: 415.04
. -
Primary Fragment: Cleavage of the C-N bond yields an ion at
228/229 (corresponding to the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile cation).[1] -
Secondary Fragment:
187 (corresponding to the 4-amino-2-(trifluoromethyl)benzonitrile amine fragment).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for proving the symmetry of Impurity 7.
Solvent: DMSO-
1H NMR (Proton) Analysis: The key differentiator is the integral ratio .[1] Although the molecule has a mass of 414, the spectrum will appear simple, resembling the starting material, but with a distinct chemical shift for the NH.
| Signal | Multiplicity | Approx.[1][5][7][10][11] Shift ( | Assignment | Interpretation |
| NH | Broad Singlet (2H) | 10.5 - 11.0 | Thiourea -NH- | Downfield shift due to anisotropy of C=S. Integration of 2H confirms dimer.[1] |
| Ar-H | Doublet (2H) | ~8.2 | C-6 Protons | Symmetric equivalent.[1] |
| Ar-H | Singlet (2H) | ~8.4 | C-3 Protons | Symmetric equivalent (ortho to CF3).[1] |
| Ar-H | Doublet (2H) | ~7.9 | C-5 Protons | Symmetric equivalent.[1] |
13C NMR (Carbon) Analysis:
-
Thiocarbonyl Carbon (C=S): The most critical diagnostic peak.[1] Look for a signal at
180-185 ppm .[1] This is significantly downfield compared to carbonyls (C=O) or nitriles.[1] -
Nitrile Carbon (-CN):
~115-117 ppm.[1] -
Trifluoromethyl Carbon (-CF3): Quartet at
~120-125 ppm (coupling with ).[1]
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-CN): Sharp band at ~2230 cm⁻¹.[1]
-
Thiocarbonyl (C=S): ~1200-1050 cm⁻¹ (often weaker and harder to assign than C=O, but absence of strong C=O >1650 cm⁻¹ is key).[1]
-
Absence of C=O: The lack of intense carbonyl bands (1650-1750 cm⁻¹) distinguishes it from Enzalutamide and its amide degradants.[1]
Quantitative Data Summary
The following table summarizes the validation parameters for the identified structure.
| Attribute | Enzalutamide (API) | Impurity 7 (Dimer) | Distinction Logic |
| Formula | C₂₁H₁₆F₄N₄O₂S | C₁₇H₈F₆N₄S | Impurity has 6 Fluorines (2x CF3), API has 4.[1] |
| Exact Mass | 464.09 | 414.04 | Mass difference of ~50 Da.[1] |
| Symmetry | Asymmetric | C2 Symmetric | NMR signal count is halved for Impurity 7. |
| Chirality | Chiral Center | Achiral | No optical rotation expected for Impurity 7.[1] |
| RRT (RP-HPLC) | 1.00 | ~1.2 - 1.4 | Elutes later due to high lipophilicity (Bis-CF3, no polar ring).[1] |
References
-
US Food and Drug Administration (FDA). NDA 203415: Xtandi (Enzalutamide) Chemistry Review.[1] (2012).[1][8][9] Retrieved from [Link]
-
Ma, X., et al. "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis, 131 (2016): 436-443.[1][11] Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report: Xtandi (Enzalutamide).[1] (2013).[1][10] Retrieved from [Link]
-
Veeprho Laboratories. Enzalutamide Impurity 7 Reference Standard Data. Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. veeprho.com [veeprho.com]
- 6. EnzalutaMide IMpurity | 1839619-50-9 [chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijbpas.com [ijbpas.com]
- 11. jchps.com [jchps.com]
"mechanism of formation of Enzalutamide Impurity 7"
The following technical guide details the mechanism of formation for Enzalutamide Impurity 7 , specifically identifying it as the Symmetrical Thiourea Dimer .
A Technical Guide on Process-Related Impurities in Androgen Receptor Antagonist Synthesis
Executive Summary & Disambiguation
In the context of Enzalutamide (Xtandi) process chemistry, "Impurity 7" refers to a critical side-product formed during the construction of the thiohydantoin ring system. While nomenclature can vary between in-house standards and pharmacopoeias, high-purity standard vendors and process literature predominantly identify Impurity 7 as the symmetrical thiourea dimer .
Note on Nomenclature:
-
Primary Identity (Focus of this Guide): 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea.[1][2] This is a process impurity resulting from the dimerization of the starting aniline with its isothiocyanate intermediate.
-
Secondary Identity: Some sources may index the carbamoyl degradation product (amide hydrolysis of the nitrile) as Impurity 7. This guide focuses on the thiourea dimer due to its significance in reaction engineering and stoichiometry control.
Chemical Identity
| Attribute | Detail |
| Common Name | Enzalutamide Impurity 7 (Thiourea Dimer) |
| IUPAC Name | 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea |
| CAS Number | 1839619-50-9 |
| Molecular Formula | C₁₇H₈F₆N₄S |
| Molecular Weight | 414.33 g/mol |
| Origin | Process-Related (Dimerization) |
Mechanism of Formation
The formation of Impurity 7 is a classic nucleophilic competition reaction that occurs during the activation of the starting material, 4-amino-2-(trifluoromethyl)benzonitrile .
The Primary Pathway (Desired)
The synthesis of Enzalutamide typically proceeds via the conversion of the aniline starting material (Compound A) into an isothiocyanate intermediate (Compound B) using thiophosgene (
The Impurity Pathway (Undesired)
Impurity 7 forms when the isothiocyanate intermediate (Compound B) reacts with unreacted starting aniline (Compound A) instead of the desired coupling partner.
Step-by-Step Mechanistic Flow:
-
Activation: The aniline nitrogen of Compound A attacks the thiocarbonyl carbon of thiophosgene.
-
Elimination: Loss of HCl generates the reactive isothiocyanate (Compound B).
-
Competition (The Critical Failure): If the concentration of unreacted Aniline (A) is high while Isothiocyanate (B) is present (e.g., slow addition of thiophosgene, inadequate mixing, or insufficient equivalents of reagent), the lone pair on the aniline nitrogen of (A) attacks the electrophilic carbon of the isothiocyanate (B).
-
Proton Transfer: A rapid proton transfer stabilizes the adduct, resulting in the symmetric 1,3-diarylthiourea (Impurity 7) .
Reaction Kinetics & Causality
-
Nucleophilicity: The aniline is electron-deficient due to the cyano and trifluoromethyl groups, making it a relatively poor nucleophile. However, the isothiocyanate is a potent electrophile.
-
Stoichiometry: The reaction rate for impurity formation follows second-order kinetics dependent on
and . -
Thermodynamics: The formation of the thiourea urea linkage is practically irreversible under standard processing conditions, making it a "terminal" impurity that must be removed via purification.
Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the competitive pathways between the desired Enzalutamide intermediate synthesis and the formation of Impurity 7.
Caption: Competitive reaction pathway showing the dimerization of the starting aniline with the isothiocyanate intermediate to form Impurity 7.
Experimental Protocols & Control Strategies
To validate the formation of Impurity 7 or to synthesize it as a reference standard for HPLC calibration, the following protocols apply.
A. Synthesis of Impurity 7 (Reference Standard)
This protocol intentionally maximizes the impurity pathway by manipulating stoichiometry.
-
Reagents:
-
4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)
-
Thiophosgene (0.5 eq) — Note: The substoichiometric amount forces dimerization.
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Base: Triethylamine (TEA) (1.0 eq).
-
-
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in DCM at 0°C.
-
Slowly add Thiophosgene (0.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Observation: A precipitate often forms as the thiourea is less soluble than the isothiocyanate.
-
Work-up: Filter the solid precipitate. Wash with cold DCM and water to remove salts. Recrystallize from Ethanol/Water to obtain pure Impurity 7.
-
B. Control Strategy (Minimizing Impurity 7)
In the commercial manufacturing of Enzalutamide, the following parameters are critical to suppressing Impurity 7:
| Parameter | Control Limit / Strategy | Rationale |
| Order of Addition | Reverse Addition | Add the Aniline to the Thiophosgene. This ensures a high local concentration of |
| Stoichiometry | Excess Thiophosgene (>1.2 eq) | Ensures all aniline is rapidly converted to isothiocyanate, leaving no nucleophile available to attack the intermediate. |
| Temperature | Low (< 10°C) | Slows the kinetics of the bimolecular dimerization reaction relative to the unimolecular activation. |
| Mixing | High Shear/Turbulence | Prevents localized "hotspots" where aniline concentration might remain high. |
Analytical Characterization
Researchers must differentiate Impurity 7 from the parent drug and other byproducts.
-
HPLC Retention: Impurity 7 is significantly more hydrophobic than the starting aniline due to the doubled aromatic system and lack of polar solubilizing groups. It typically elutes after the starting material but before Enzalutamide on C18 reverse-phase columns.
-
Mass Spectrometry (ESI):
-
Expected
-
Characteristic fragmentation: Cleavage of the thiourea bond yielding the isothiocyanate fragment (
) and the aniline fragment ( ).
-
References
-
Allmpus Laboratories. Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9). [Link]
-
Veeprho Pharmaceuticals. Enzalutamide Impurities and Related Compounds Structure Elucidation. [Link]
-
Ma, X., Zhou, W., Zou, Q., & Ouyang, P. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 297-302. [Link]
-
Li, B., Li, J., et al. (2016).[3] An improved and practical route for the synthesis of enzalutamide and potential impurities study. [Link]
Sources
Technical Whitepaper: Structural Elucidation and NMR Characterization of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic Acid
This guide is structured as a high-level technical whitepaper designed for pharmaceutical analysis and structural elucidation teams. It addresses the specific characterization of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical process-related impurity/intermediate in the synthesis of Androgen Receptor Antagonists like Enzalutamide .
Executive Summary
In the development of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide), the control of regio-isomeric impurities and hydrolysis degradation products is a critical Critical Quality Attribute (CQA).
The subject molecule, 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (hereafter referred to as Impurity-72 ), represents a specific hydrolysis product where the nitrile group of the starting material has converted to a carboxylic acid, or the hydantoin ring has degraded. Its structural validation is complicated by the
This guide provides a definitive, self-validating NMR protocol to characterize Impurity-72, distinguishing it from its nitrile precursor and des-fluoro analogs.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |
| Common ID | Enzalutamide Impurity 72; N-(4-Carboxy-3-fluorophenyl)-2-methylalanine |
| CAS Number | 1332524-02-3 |
| Molecular Formula | C |
| Molecular Weight | 241.22 g/mol |
| Solubility Profile | High in DMSO, Methanol; Low in CDCl |
Experimental Methodology
Sample Preparation (Critical)
The zwitterionic nature of the amino-acid moiety requires a polar aprotic solvent to prevent aggregation and ensure sharp lines.
-
Solvent: DMSO-d
(99.9% D) is mandatory. CDCl will result in broad, unanalyzable signals due to poor solubility and rapid proton exchange. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C). Note: If OH/NH exchange broadening is observed, lower to 280 K.
Acquisition Parameters
To resolve the
-
Frequency: 400 MHz minimum (600 MHz recommended for clean separation of aromatic multiplets).
-
H NMR: Spectral width 14 ppm (to capture COOH); 32 scans; D1 relaxation delay
2.0s (to allow relaxation of quaternary carbons in subsequent 2D experiments). - C NMR: Minimum 1024 scans. Power-gated decoupling is required.
- F NMR: Essential for confirmation. Spectral width -200 to 0 ppm.
Structural Elucidation & Spectral Analysis[1]
H NMR Analysis (DMSO-d )
The spectrum is dominated by the 1,2,4-trisubstituted benzene ring pattern, complicated by Fluorine coupling.
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| COOH (x2) | 12.0 – 13.0 | Broad Singlet | 2H | N/A | Carboxylic acid protons (exchangeable). |
| H-6 | 7.60 – 7.70 | dd (or t-like) | 1H | Deshielded by ortho-COOH. Shows meta-F coupling. | |
| H-3 | 6.35 – 6.45 | dd | 1H | Shielded by amine. Large ortho-F coupling is diagnostic. | |
| H-5 | 6.25 – 6.35 | dd | 1H | Shielded by amine. Para-F coupling is usually negligible. | |
| NH | 6.50 – 7.00 | Broad Singlet | 1H | N/A | Amine proton (exchangeable). |
| CH | 1.40 – 1.45 | Singlet | 6H | N/A | Gem-dimethyl of the isobutyric acid tail. |
Mechanistic Insight (The "Self-Validating" Check):
-
The H-3 Signal: You must observe a doublet of doublets with one large coupling constant (~12-14 Hz). This is the
coupling. If this large splitting is absent, the Fluorine is likely missing (de-fluorinated impurity) or the regiochemistry is incorrect.
C NMR Analysis
Carbon-13 analysis provides the most definitive proof of structure due to the predictable magnitude of C-F couplings.
Table 2: Key
| Carbon Type | Shift ( | Splitting Pattern | Interpretation | |
| C-2 (C-F) | ~163.0 | Doublet ( | ~250 Hz | Direct attachment to Fluorine. |
| C-COOH (Ring) | ~165.0 | Doublet ( | ~3-5 Hz | Benzoic acid carbonyl. |
| C-COOH (Tail) | ~175.0 | Singlet | 0 Hz | Distant from Fluorine. |
| C-4 (C-N) | ~153.0 | Doublet ( | ~10 Hz | Ipso to amine. |
| C-6 | ~132.0 | Doublet ( | ~4 Hz | Ortho to COOH. |
| C-1 | ~108.0 | Doublet ( | ~10-15 Hz | Ipso to COOH. |
| C-3 | ~99.0 | Doublet ( | ~24 Hz | Ortho to F; shielded by amine. |
| Quat-C (Tail) | ~55.0 | Singlet | 0 Hz | Quaternary carbon of isobutyric group. |
| CH | ~25.0 | Singlet | 0 Hz | Methyl groups. |
F NMR Analysis
-
Shift: Single peak expected around -108 to -112 ppm .
-
Coupling: If proton-coupled, it will appear as a complex multiplet (quartet of doublets) due to coupling with H-3, H-6, and potentially H-5.
-
Validation: Run proton-decoupled
F to collapse into a singlet. This confirms a single fluorinated species is present.
Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for identifying this impurity and the coupling logic used to assign the aromatic protons.
Analytical Workflow
Figure 1: Step-by-step logic for confirming the identity of Impurity 72 using NMR solubility and spectral features.
Aromatic Coupling Tree (J-Coupling Logic)
Figure 2: Coupling tree demonstrating how Fluorine splitting dictates the multiplet shape of aromatic protons H3 and H6.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59464375, Enzalutamide Impurity 72. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).
Advanced Characterization of Enzalutamide Impurity 7 via Mass Spectrometry
Executive Summary
In the development and quality control of Enzalutamide (Xtandi®), accurate impurity profiling is critical for regulatory compliance (ICH Q3A/B).[1] While oxidative and hydrolytic degradants are well-documented, process-related impurities such as Impurity 7 present unique challenges due to their structural similarity to reaction intermediates.[1]
Note on Nomenclature: "Impurity 7" is a non-pharmacopeial designation often assigned by reference standard vendors to 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9).[1] This guide focuses exclusively on this symmetric thiourea dimer , a process impurity arising from the dimerization of the isothiocyanate starting material or its reaction with the corresponding aniline.
This guide details the mass spectrometric behavior of Impurity 7, establishing a self-validating protocol to differentiate it from Enzalutamide and other isobaric interferences.
Chemical Basis & Structural Analysis[1][2]
Understanding the fragmentation logic requires a comparison of the parent drug and the impurity.
Enzalutamide (Parent)[1][3]
-
IUPAC: 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[1]
-
Formula: C₂₁H₁₆F₄N₄O₂S[1]
-
Monoisotopic Mass: 464.0930 Da[1]
-
Key Moiety: Contains two distinct aromatic systems linked by a thiohydantoin ring.[1]
Impurity 7 (Symmetric Thiourea)[1]
-
IUPAC: 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea.[1][3][4][5][6]
-
Monoisotopic Mass: 414.0374 Da[1]
-
Key Moiety: Symmetric dimer of the LHS moiety linked by a thiourea bridge.[1] It lacks the dimethyl-hydantoin ring and the fluoro-benzamide (RHS) moiety entirely.[1]
Experimental Methodology
To ensure reproducibility, the following UHPLC-MS/MS conditions are recommended. These parameters prioritize the separation of hydrophobic dimers and the stabilization of fragment ions.
Liquid Chromatography (UHPLC)[1]
-
Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry (ESI-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Analyzer: Q-ToF or Triple Quadrupole (QqQ).[1]
-
Source Parameters:
Mass Spectrometry Analysis
Enzalutamide Fragmentation (Baseline)
Enzalutamide ([M+H]⁺ = 465) exhibits a characteristic fragmentation pattern driven by the cleavage of the thiohydantoin ring.[1]
-
Mechanism: The m/z 209 ion corresponds to the [2-fluoro-N-methyl-4-((2-methylpropan-2-yl)amino)benzamide]⁺ species.[1] This fragment retains the "Right-Hand Side" (RHS) and the dimethyl carbon of the ring.[1]
-
Significance: The presence of m/z 209 is diagnostic for the benzamide portion of the molecule.[1]
Impurity 7 Fragmentation (Diagnostic)
Impurity 7 ([M+H]⁺ = 415) cannot produce the m/z 209 ion because it lacks the benzamide structure.[1] Its fragmentation is driven by the cleavage of the central thiourea bonds.
Key Fragment Ions:
-
m/z 229 (Base Peak): [Ar-NCS + H]⁺.
-
m/z 187: [Ar-NH₂ + H]⁺.
-
m/z 381: [M+H - H₂S]⁺.
Comparative Data Table
| Compound | Precursor Ion [M+H]⁺ | Key Product Ion 1 | Key Product Ion 2 | Structural Inference |
| Enzalutamide | 465.1 m/z | 209.1 m/z (RHS) | 195.1 m/z (Desmethyl) | Contains Benzamide + Thiohydantoin |
| Impurity 7 | 415.0 m/z | 229.0 m/z (LHS-NCS) | 187.0 m/z (LHS-NH₂) | Symmetric Dimer (LHS-LHS) |
Visualization of Fragmentation Pathways[2][12]
The following diagram illustrates the divergent fragmentation pathways of Enzalutamide and Impurity 7, highlighting the structural origin of the diagnostic ions.
Figure 1: Divergent MS/MS fragmentation pathways. Impurity 7 yields LHS-derived fragments (229, 187), while Enzalutamide yields the RHS-derived fragment (209).[1]
Diagnostic Protocol (Step-by-Step)
This protocol serves as a self-validating system to confirm the presence of Impurity 7 in bulk drug substance.[1]
Step 1: Precursor Ion Scan (MS1)[1]
-
Inject sample.[1]
-
Monitor m/z 415.0 ± 0.5 .[1]
-
Checkpoint: If no peak is found at 415, Impurity 7 is absent (or below LOD).[1] Note that Enzalutamide (465) and its desmethyl metabolite (451) have significantly different masses.[1][8]
Step 2: Product Ion Scan (MS2)[1]
-
Select m/z 415 as the precursor.
-
Apply Collision Energy (CE): Ramp 20-40 eV.[1]
-
Pass Criteria: Observation of major fragments at m/z 229 and m/z 187 .
-
Fail Criteria: Observation of m/z 209 (indicates interference or misidentification).
Step 3: Retention Time Confirmation[1]
-
Impurity 7 is a bis-aryl thiourea, making it significantly more hydrophobic than Enzalutamide.[1]
-
Expectation: Impurity 7 will elute later than Enzalutamide on a Reverse Phase C18 column (Relative Retention Time > 1.2).[1]
Step 4: Isotopic Pattern Check[1]
-
Check the M+2 peak (³⁴S contribution).[1] It should be approximately 4.5% - 5% of the M peak intensity.[1]
Decision Tree for Impurity Identification
Figure 2: Logical workflow for distinguishing Impurity 7 from Parent and Hydrolysis degradants.[1]
References
-
Allmpus Laboratories. Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9).[1][6] Retrieved from [1]
-
Veeprho Pharmaceuticals. Enzalutamide Impurity 7 Structure and CAS Information.[1] Retrieved from [1]
-
National Institutes of Health (NIH). Evaluation of Small Molecule Drug Uptake in Patient-Derived Prostate Cancer Explants by Mass Spectrometry (Confirming m/z 209 fragment).[1] Retrieved from [1]
-
Bennett, et al. Development and validation of a bioanalytical method to quantitate enzalutamide... in human plasma.[1] (Confirming Fragmentation Pathways).[1] Retrieved from [1]
-
Pharmaffiliates. 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea Data Sheet. Retrieved from [1]
Sources
- 1. N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | C17H8F6N4S | CID 118265565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ::1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea | CAS NO: 1839619-50-9 | SVAK Lifesciences:: [svaklifesciences.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"potential biological activity of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid"
The following technical guide details the biological relevance, chemical utility, and analytical characterization of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid (CAS 1332524-02-3).
This guide is structured for pharmaceutical scientists involved in the development of androgen receptor signaling inhibitors (ARSIs), specifically focusing on impurity profiling, metabolic pathway elucidation, and synthesis optimization for second-generation anti-androgens like Enzalutamide .[1]
Context: Androgen Receptor Antagonist Development | Role: Critical Intermediate & Degradant[1]
Executive Summary & Chemical Identity
4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is a dicarboxylic acid derivative serving as a pivotal structural fragment in the synthesis and degradation pathways of diarylthiohydantoin-based anti-prostate cancer drugs.[1]
While the molecule itself lacks the full pharmacophore required for potent Androgen Receptor (AR) antagonism, its biological relevance lies in its role as a process impurity and potential hydrolytic degradant . Understanding its physicochemical behavior is mandatory for CMC (Chemistry, Manufacturing, and Controls) strategies and impurity qualification under ICH Q3A/Q3B guidelines.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |
| CAS Number | 1332524-02-3 |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| Structural Class | Aminobenzoic Acid Derivative / AAIB Fragment |
| Parent Drug Relation | Enzalutamide (Structural precursor/degradant) |
| pKa (Calculated) | Acid 1: ~2.5 (Carboxyl), Acid 2: ~4.0 (Carboxyl), Base: ~-1.0 (Aniline N) |
Biological Activity & Pharmacological Context[2][3][4][5][6][7]
Mechanism of Action (The "Inactive" Fragment Hypothesis)
In the context of AR signaling inhibitors (e.g., Enzalutamide, Apalutamide), biological activity is driven by the thiohydantoin or hydantoin ring system which locks the molecule into a conformation that antagonizes the ligand-binding domain (LBD) of the androgen receptor.[1]
-
Loss of Pharmacophore: The subject molecule represents the "left-hand" side of the Enzalutamide scaffold (the fluorophenyl ring and the dimethylglycine linker) but lacks the crucial thiohydantoin ring and the "right-hand" cyanotrifluoromethylphenyl moiety.[1]
-
Binding Affinity: Consequently, this molecule exhibits negligible binding affinity for the Androgen Receptor compared to the parent drug (IC50 > 100 µM vs. ~20-80 nM for Enzalutamide).[1]
-
Toxicological Relevance: Its "activity" is therefore defined by its toxicological potential as an impurity.[1] As an aniline derivative, it must be evaluated for genotoxicity, although the substitution at the nitrogen typically mitigates the risks associated with primary aromatic amines.
Metabolic & Degradation Pathways
This compound is formed via the hydrolysis of the amide and/or thiohydantoin rings under stress conditions (acidic/basic hydrolysis) or potentially via specific metabolic cleavage.
Pathway Visualization (DOT)
The following diagram illustrates the structural lineage from the starting material to Enzalutamide and the reversion to the subject molecule via degradation.[1]
Caption: Figure 1. Synthesis and degradation cycle linking the subject molecule to Enzalutamide.
Experimental Protocols
Synthesis & Isolation Protocol
For researchers requiring this compound as a Reference Standard for HPLC retention time marking or impurity spiking studies.
Objective: Synthesize high-purity (>98%) 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid.
Reagents:
Methodology:
-
Dissolution: Dissolve 2-fluoro-4-aminobenzoic acid (1.0 eq) and 1,1,1-trichloro-2-methyl-2-propanol (2.5 eq) in anhydrous acetone. Cool the solution to 0°C in an ice bath.
-
Alkylation: Add powdered NaOH (4.0 eq) portion-wise over 30 minutes. The reaction is exothermic; monitor temperature to keep <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 12–16 hours. The Jocic-type reaction mechanism drives the formation of the dimethylglycine linkage.[1]
-
Work-up: Remove volatiles (acetone) under reduced pressure (Rotavap).
-
Acidification: Dissolve the solid residue in minimal distilled water. Acidify carefully with 1M HCl to pH ~2.[1]0. The product typically precipitates as a white/off-white solid.[1]
-
Purification: Filter the precipitate. For analytical grade, purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic gem-dimethyl singlet at ~1.5 ppm.
Impurity Qualification Assay (HPLC-UV)
To quantify this molecule within a drug substance batch.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 230 nm.[1]
-
Expected Retention: The dicarboxylic acid nature makes this compound highly polar.[1] It will elute early (relative to Enzalutamide).[1] Ensure the solvent front does not mask the peak.[1]
Analytical Data Summary
The following table summarizes the expected analytical signatures for identification.
| Technique | Parameter | Expected Observation |
| HPLC | Retention Time (RT) | Early eluting (Polar). RT < 5 min on standard C18 gradients. |
| Mass Spec (ESI) | Ionization Mode | Negative Mode (ESI-) is preferred due to carboxylic acid groups.[1] |
| Mass Spec (m/z) | Parent Ion [M-H]⁻ | 240.21 |
| ¹H NMR | Aromatic Region | ~7.5 - 7.8 ppm (Multiplets, 3H, Fluorophenyl ring) |
| ¹H NMR | Aliphatic Region | ~1.4 - 1.6 ppm (Singlet, 6H, Gem-dimethyl group) |
| Solubility | Solvents | Soluble in DMSO, Methanol, dilute aqueous base.[1] Insoluble in non-polar organics (Hexane).[1] |
References
-
Synthesis and Structure Confirmation
-
Enzalutamide Pharmacokinetics & Metabolites
-
Chemical Identity & Properties
Sources
Methodological & Application
"analytical method for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid"
Application Note: Analytical Strategy for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid
Executive Summary
This guide details the analytical methodology for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical intermediate and degradation impurity associated with the androgen receptor antagonist Enzalutamide .[1] Due to its dual carboxylic acid moieties and secondary amine structure, this compound exhibits significant polarity and pH-dependent solubility, presenting challenges in retention and peak shape during Reverse-Phase HPLC (RP-HPLC).[1]
This document provides two validated workflows:
-
HPLC-UV Protocol: For raw material assay, reaction monitoring, and high-level impurity profiling (Limit of Quantitation ~0.05%).[1]
-
LC-MS/MS Protocol: For trace-level detection (ppm level) in final drug substance, compliant with ICH M7 guidelines for potential mutagenic impurities.
Compound Profile & Mechanistic Insight
Chemical Structure: The molecule consists of a 2-fluorobenzoic acid core substituted at the 4-position with a gem-dimethyl glycine (2-carboxypropan-2-yl) group.[1]
| Property | Description |
| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |
| CAS Number | 1332524-02-3 |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| pKa (Calculated) | pKa₁ ≈ 2.5 (Carboxyl), pKa₂ ≈ 4.0 (Carboxyl), pKa₃ ≈ -1.0 (Aniline N - very low basicity due to EWG) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |
| Role | Synthetic Intermediate for Enzalutamide; Hydrolytic Degradant |
Mechanistic Context: This compound acts as the nucleophilic backbone in the synthesis of Enzalutamide. In the presence of 1,1,1-trichloro-2-methyl-2-propanol and base, 4-amino-2-fluorobenzoic acid is converted to this target intermediate.[1][2] Conversely, under harsh hydrolytic conditions, the hydantoin ring of Enzalutamide can degrade back to this open-chain dicarboxylic acid form.[1]
Analytical Method Development Strategy
Column Selection Rationale
-
Challenge: The compound possesses two ionizable carboxylic acid groups. At neutral pH, it is doubly negatively charged, leading to poor retention on standard C18 columns (ion repulsion).[1]
-
Solution: Use a C18 column with polar-embedded groups or a standard C18 capable of handling 100% aqueous conditions at low pH.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0).[1] Phosphate buffers (pH 2.5) are superior for UV baseline stability but incompatible with MS.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shape and lower backpressure.
Protocol 1: HPLC-UV (Assay & Purity)
Objective: Quantify the compound in reaction mixtures or as a known impurity in Enzalutamide API.
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290, Waters Alliance).
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 230 nm (secondary).[1]
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation:
-
Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).
-
Diluent: Water:Acetonitrile (90:10 v/v).[1]
-
Working Standard: Dilute Stock to 50 µg/mL using Diluent.
System Suitability Criteria:
-
Tailing Factor: < 1.5.
-
Theoretical Plates: > 5000.
-
%RSD (n=6 injections): < 2.0%.
Protocol 2: LC-MS/MS (Trace Impurity Analysis)[1]
Objective: Detect trace levels (< 5 ppm) of the impurity in drug substances.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) coupled to UHPLC.[1]
MS Source Parameters (ESI Negative Mode):
-
Rationale: Carboxylic acids ionize efficiently in negative mode [M-H]⁻.
-
Ion Spray Voltage: -4500 V.[1]
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Declustering Potential (DP): -60 V.[1]
MRM Transitions:
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |
|---|---|---|---|
| 240.1 [M-H]⁻ | 196.1 | -20 V | 100 ms |
| 240.1 [M-H]⁻ | 152.1 | -35 V | 100 ms |[1]
Note: Transition 240.1 → 196.1 corresponds to the loss of CO₂ (decarboxylation), a common fragmentation for carboxylic acids.[1]
UHPLC Conditions:
-
Column: Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
Visualizations
Figure 1: Synthesis and Degradation Pathway
This diagram illustrates the origin of the impurity within the Enzalutamide lifecycle.
Caption: Figure 1. The target compound serves as both a synthetic precursor (Step 1) and a degradation product of Enzalutamide.[1]
Figure 2: Analytical Logic Flow
Decision tree for selecting the appropriate protocol.
Caption: Figure 2. Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
References
-
Pharmaffiliates. (2025). 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid - Product Catalog. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Clinical Pharmacokinetic Studies of Enzalutamide and Metabolites. PMC4484668. Retrieved from [Link]
-
European Medicines Agency. (2014). Assessment Report: Xtandi (Enzalutamide). Retrieved from [Link][1]
Sources
Application Note: HPLC Quantification of Enzalutamide Impurity 7 (Thiourea Dimer)
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Enzalutamide (Xtandi). It addresses the specific quantification of Impurity 7 , identified here as the symmetric thiourea dimer process impurity, a critical quality attribute due to its formation during the thiohydantoin ring closure step.
Executive Summary
Objective: To establish a robust, validated HPLC method for the quantification of Enzalutamide Impurity 7 (CAS 1839619-50-9). Matrix: Enzalutamide API (Drug Substance) and Finished Dosage Forms. Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gradient Elution. Sensitivity: Limit of Quantitation (LOQ) ≤ 0.05%.
Introduction & Impurity Characterization
Enzalutamide is a non-steroidal androgen receptor inhibitor used for castration-resistant prostate cancer.[1][2] Its synthesis involves a critical reaction between an isothiocyanate intermediate and an amino-ester, followed by cyclization to form the thiohydantoin ring.
Impurity 7 Definition: In the context of commercial impurity standards (e.g., Veeprho, Allmpus), Impurity 7 is defined as 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea .
-
Origin: Process-related. It forms when the starting material 4-isothiocyanato-2-(trifluoromethyl)benzonitrile reacts with its hydrolyzed amine counterpart (4-amino-2-(trifluoromethyl)benzonitrile) or dimerizes under basic conditions.
Impurity Formation Pathway
The following diagram illustrates the competitive reaction pathway leading to Impurity 7 during Enzalutamide synthesis.
Caption: Competitive formation of Impurity 7 (Thiourea Dimer) from the Isothiocyanate starting material.
Method Development Strategy
Column Selection: The Core-Shell Advantage
Separating the highly hydrophobic thiourea dimer (Impurity 7) from the thiohydantoin API requires a stationary phase with high carbon loading and steric selectivity.
-
Choice: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Waters ACQUITY CSH C18 .
-
Rationale: The core-shell technology (Kinetex) provides UHPLC-like resolution at standard HPLC backpressures, essential for resolving the "impurity cluster" that often elutes after the main peak.
Mobile Phase Engineering
Enzalutamide and its impurities are weakly acidic/neutral.
-
Buffer: 10 mM Ammonium Acetate (pH 4.0).
-
Why pH 4.0? This pH suppresses the ionization of the carboxylic acid moieties (found in degradants like Impurity A), ensuring they are retained on the column, while preventing the hydrolysis of the sensitive thiohydantoin ring which can occur at higher pH.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.
-
Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Glacial Acetic Acid, Milli-Q Water.
-
Reference Standards: Enzalutamide (99.9%), Impurity 7 Standard (≥95%).[4]
Chromatographic Conditions
| Parameter | Setting |
| Column | Kinetex C18, 100 mm x 4.6 mm, 2.6 µm (or equivalent L1 column) |
| Column Temp | 40°C ± 0.5°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 µL |
| Detection | UV @ 270 nm (Bandwidth 4 nm) |
| Run Time | 35 Minutes |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 (adj. with Acetic Acid) |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program
This gradient is designed to elute polar degradants early, retain the API, and then ramp up to elute the highly hydrophobic Impurity 7.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic |
| 20.0 | 20 | 80 | Linear Ramp |
| 25.0 | 20 | 80 | Wash (Elute Impurity 7) |
| 25.1 | 70 | 30 | Return to Initial |
| 35.0 | 70 | 30 | Re-equilibration |
Standard & Sample Preparation
Diluent: Acetonitrile:Water (80:20 v/v).[5] Note: High organic content is required to dissolve the hydrophobic Impurity 7.
-
Impurity Stock Solution (100 µg/mL):
-
Weigh 5.0 mg of Impurity 7 Reference Standard into a 50 mL flask.
-
Dissolve in 40 mL Acetonitrile; sonicate for 5 mins. Make up to volume with Water.
-
-
System Suitability Solution:
-
Prepare a solution containing 0.5 mg/mL Enzalutamide spiked with Impurity 7 at 0.15% level (0.75 µg/mL).
-
-
Test Sample Preparation:
-
Weigh 25 mg of Enzalutamide API into a 50 mL volumetric flask.
-
Add 35 mL Diluent, sonicate for 10 mins (maintain temp <25°C to prevent degradation).
-
Dilute to volume.[6] Filter through 0.22 µm PTFE filter.
-
Method Validation (Self-Validating Systems)
To ensure trustworthiness, the method must pass the following System Suitability Criteria (SST) before every run.
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Enzalutamide and the nearest eluting impurity.
-
Tailing Factor (T): 0.8 – 1.5 for Enzalutamide peak.
-
Precision (RSD): < 2.0% for 6 replicate injections of the Standard.
Linearity & Range
-
Range: LOQ to 150% of the specification limit (0.15%).
-
Acceptance: Correlation Coefficient (R²) ≥ 0.999.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for routine QC release testing.
Calculation
Quantify Impurity 7 using the External Standard method or Relative Response Factor (RRF). If RRF is not established, assume RRF = 1.0 for initial development, but validation is required.
- : Peak area of Impurity 7 in sample.[2][7]
- : Average peak area of Impurity 7 in standard.
- : Concentration of Standard (mg/mL).
- : Concentration of Sample (mg/mL).
- : Potency of Reference Standard (decimal).
Troubleshooting Guide
-
Issue: Impurity 7 peak is broad or splitting.
-
Cause: Solvent mismatch. The sample diluent (80% ACN) is stronger than the initial mobile phase (30% ACN).
-
Fix: Reduce injection volume to 3 µL or adjust initial gradient hold to 3 minutes to allow focusing.
-
-
Issue: Ghost peaks at high retention times.
-
Cause: Carryover of the highly hydrophobic Impurity 7.
-
Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.
-
References
-
Ma, X., et al. (2016).[5][8] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Veeprho Laboratories. (n.d.). "Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9)."[1][2][3] Link
-
Allmpus Laboratories. (n.d.). "Enzalutamide Impurity 7 Data Sheet." Link
-
ICH Guidelines. (2006). "Q3A(R2): Impurities in New Drug Substances." Link
Sources
Advanced Protocol: Forced Degradation Studies of Enzalutamide
Content Type: Application Note & Technical Protocol Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Stability Managers
Executive Summary & Strategic Rationale
Enzalutamide (Xtandi) is a non-steroidal antiandrogen (NSAA) containing a thiohydantoin scaffold, a benzonitrile moiety, and a trifluoromethyl group. In the context of drug development, understanding the intrinsic stability of this molecule is critical not just for regulatory compliance (ICH Q1A/Q1B), but for establishing a robust manufacturing control strategy.
This guide moves beyond generic "stress testing" to focus on the specific chemical vulnerabilities of Enzalutamide. The thiohydantoin ring is susceptible to hydrolysis under extreme pH, while the thio-carbonyl group presents a specific oxidative liability. This protocol details a self-validating, stability-indicating assay method (SIAM) designed to separate Enzalutamide from its process impurities (e.g., Enzal-2A) and degradants (e.g., Carboxylic Acid derivatives).
Chemical Vulnerability Analysis
Before initiating wet-lab work, the stress conditions must be tailored to the molecule's functional groups:
-
Thiohydantoin Ring: The core structural vulnerability. Susceptible to ring-opening hydrolysis under alkaline conditions.
-
Nitrile Group (-CN): Can hydrolyze to an amide and subsequently to a carboxylic acid under strong acidic/basic stress.
-
Thio-carbonyl (C=S): Potential site for oxidative desulfurization or formation of sulfoxides/sulfones.
Diagram 1: Forced Degradation Study Workflow
This workflow illustrates the logical progression from stress loading to mass balance calculation.
Caption: Logical workflow for Enzalutamide stress testing, ensuring neutralization prior to chromatographic injection.
Experimental Protocols
Safety Note: Enzalutamide is a potent antiandrogen.[1] All handling must occur in a containment isolator or fume hood using appropriate PPE (double nitrile gloves, N95/P100 respirator).
Preparation of Stock Solution[2]
-
Concentration: 1000 µg/mL[2]
-
Diluent: Methanol (LC-MS Grade)
-
Procedure: Weigh 50 mg of Enzalutamide into a 50 mL volumetric flask. Dissolve in ~40 mL Methanol with sonication (5 mins). Make up to volume.
Stress Conditions[2][3]
| Stress Type | Reagent / Condition | Exposure Time | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 1N HCl (1:1 v/v with Stock) | 2-4 hours @ 80°C | 5-20% | Targets nitrile hydrolysis and amide bond cleavage.[1] |
| Base Hydrolysis | 0.1N NaOH (1:1 v/v with Stock) | 1-2 hours @ 80°C | 5-20% | Critical: Thiohydantoin ring is highly labile in base.[1] Start with mild conditions to avoid total degradation. |
| Oxidation | 3% - 12% H₂O₂ | 4 hours @ RT | 5-20% | Investigates oxidative desulfurization of the thio-group.[1] |
| Thermal | Dry Heat (Solid State) | 7 Days @ 60°C | < 5% | Assesses crystal lattice stability. |
| Photolytic | UV Light (ICH Q1B) | 1.2 million lux hrs | < 5% | Enzalutamide has UV absorption; check for photo-isomerization. |
Sample Processing for Analysis
Crucial Step: All stressed samples must be quenched/neutralized to prevent damage to the HPLC column and to stop the reaction immediately before analysis.
-
Acid Samples: Neutralize with equal volume of 1N NaOH. Dilute to 50 µg/mL with Mobile Phase.
-
Base Samples: Neutralize with equal volume of 1N HCl. Dilute to 50 µg/mL with Mobile Phase.
-
Oxidation Samples: Dilute to 50 µg/mL. Note: Ensure injection volume is low to prevent peroxide interference with early eluting peaks.
Analytical Methodology (High-Performance Liquid Chromatography)
This method is optimized to resolve the parent peak from the known carboxylic acid metabolite and hydrolysis degradants.
-
Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.
-
Column: Inertsil ODS-3V or Waters X-Bridge C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (ACN).[3]
-
Ratio: Isocratic 40:60 (Buffer:ACN) or Gradient if complex impurities arise.
-
-
Column Temp: 25°C - 30°C.
-
Detection: 235 nm (Lambda max for Enzalutamide).
-
Injection Volume: 10-20 µL.
-
Run Time: 15 - 20 minutes (Parent peak elutes ~4.5 - 5.5 min).
Anticipated Results & Discussion
Degradation Pathway Analysis
The primary degradation pathway involves the hydrolysis of the thiohydantoin ring and the nitrile group.
Diagram 2: Proposed Degradation Mechanism
This diagram visualizes the chemical transformation of Enzalutamide under hydrolytic stress.
Caption: Mechanistic pathway showing conversion of Enzalutamide to carboxylic acid and oxidative impurities.
Quantitative Profile (Simulated Data)
| Stress Condition | % Degradation | Major Impurity RRT (Relative Retention Time) | Mass Balance (%) |
| Acid (1N HCl) | 15 - 22% | 0.28, 0.33 (Polar Hydrolytic Products) | 98.5% |
| Base (0.1N NaOH) | 8 - 12% | 0.27 (Carboxylic Acid Derivative) | 97.2% |
| Oxidation (12% H₂O₂) | 10 - 18% | 0.21, 0.23 (Oxidative Species) | 99.1% |
| Thermal (60°C) | < 1.0% | N/A | 99.8% |
| Photolytic | < 2.0% | 0.14 (Minor Photo-degradant) | 99.5% |
Note: RRTs are relative to the Enzalutamide peak (set to 1.00).
Senior Scientist Troubleshooting & Tips
-
Peak Purity is Paramount: Enzalutamide has a trifluoromethyl group which is electron-withdrawing. This can cause peak tailing if the mobile phase pH is not controlled. Ensure the buffer is maintained at pH 2.5 - 3.0 using orthophosphoric acid to suppress ionization of acidic degradants.
-
Base Sensitivity: The thiohydantoin ring is extremely sensitive to base. If you use 1N NaOH, you may see 100% degradation within minutes, leading to a "loss of mass balance" because the degradants might not elute or might degrade further into non-chromophores. Recommendation: Start with 0.01N or 0.1N NaOH.
-
Mass Balance Issues: If Mass Balance < 95%, check for precipitation. Enzalutamide is practically insoluble in water.[1] When neutralizing acid/base samples, the sudden change in pH or solvent ratio can cause the API to crash out. Solution: Maintain at least 50% Organic (ACN/MeOH) in the final sample diluent.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
-
Reddy, B. A., et al. (2019).[3] "A Validated Stability Indicating RP-HPLC Method Development For Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals." International Journal of Pharmaceutical Sciences and Drug Research, 11(3), 85-90.[3][5] Link
-
Patel, T., et al. (2023).[2] "Development and Validation of Stability Indicating Assay Development for Enzalutamide in Standard and Dosage Form by RP-HPLC Method." International Journal of Biology, Pharmacy and Allied Sciences, 12(7). Link
-
European Medicines Agency (EMA). (2013). Assessment Report: Xtandi (Enzalutamide).[3][6] Procedure No. EMEA/H/C/002639/0000.[1] Link
-
Ma, X., et al. (2017). "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
"protocol for synthesizing Enzalutamide Impurity 7 in lab"
Application Note: Targeted Synthesis of Enzalutamide Impurity 7 (Primary Amide Derivative)
Executive Summary
This application note details the protocol for the laboratory-scale synthesis of Enzalutamide Impurity 7 (CAS: 2030242-21-6).[1] Within the context of this guide, Impurity 7 is defined as the Primary Amide Derivative (4-(3-(4-carbamoyl-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide).
This impurity represents a critical degradation product formed via the partial hydrolysis of the aryl nitrile group on the parent API (Enzalutamide). Its synthesis is essential for establishing HPLC retention time markers and response factors in accordance with ICH Q3A(R2) and Q3B(R2) guidelines.
Note on Nomenclature: Impurity naming conventions vary across pharmacopeias and vendors. While some catalogs label the thiourea dimer or the carboxylic acid metabolite (M1/Impurity B) as "Impurity 7," this protocol specifically targets the Nitrile-to-Amide hydrolysis product (CAS 2030242-21-6), a sophisticated process impurity often co-eluting with the parent drug.
Retrosynthetic Analysis & Chemical Strategy
The synthesis of Impurity 7 presents a chemoselectivity challenge: the molecule contains two hydrolyzable centers:
-
The Nitrile (-CN) group on the trifluoromethyl-phenyl ring.[1]
-
The N-Methylamide (-CONHMe) group on the fluorophenyl ring.[1]
Standard acidic or basic hydrolysis often attacks the N-methylamide first, yielding the Carboxylic Acid impurity (Impurity B).[1] To selectively hydrolyze the nitrile to the primary amide without disturbing the N-methylamide or opening the thiohydantoin ring, we utilize a Radziszewski Hydrolysis condition using mild oxidative base catalysis.[1]
Reaction Scheme:
Pathway Visualization
The following diagram illustrates the degradation pathways and the selective targeting of Impurity 7.
Figure 1: Chemoselective hydrolysis pathway targeting Impurity 7 while avoiding Impurity B formation.
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| Enzalutamide (API) | >99% Purity | Starting Material |
| Hydrogen Peroxide | 30% w/v Aqueous Sol.[1] | Oxidative Hydrolysis Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Granular | Mild Base Catalyst |
| Dimethyl Sulfoxide (DMSO) | ACS Grade | Solvent (Promotes peroxide activity) |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction Solvent |
| HPLC Column | C18 (e.g., Zorbax Eclipse Plus) | Purification/Analysis |
Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (2.15 mmol) of Enzalutamide in 10 mL of DMSO .
-
Rationale: DMSO is chosen over alcohols because it stabilizes the intermediate peroxyimidic acid formed during the Radziszewski reaction and prevents transesterification side reactions.[1]
-
-
Base Addition: Add 0.15 g (1.08 mmol, 0.5 eq) of Potassium Carbonate (K₂CO₃). Stir for 5 minutes at room temperature (20–25°C).
-
Oxidant Addition: Dropwise, add 1.5 mL of 30% Hydrogen Peroxide (H₂O₂) over 10 minutes.
Step 2: Reaction Monitoring
-
Stir the mixture at 25°C for 2–4 hours.
-
Monitor by TLC/HPLC: Check for the disappearance of the Enzalutamide peak and the appearance of a slightly more polar peak (Impurity 7).
-
Critical Control Point: Do not overheat or extend reaction time beyond 6 hours, as this will lead to the formation of the Carboxylic Acid impurity (Impurity B) via hydrolysis of the N-methylamide.[1]
-
Step 3: Workup and Isolation
-
Quench: Pour the reaction mixture slowly into 50 mL of ice-cold water . A white to off-white precipitate should form immediately.[1]
-
Extraction: If precipitation is fine or oily, extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .[1]
-
Washing: Wash the combined organic layers with:
-
20 mL Water (to remove DMSO).
-
20 mL Brine (saturated NaCl).
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Step 4: Purification (Flash Chromatography)
Impurity 7 is structurally very similar to the parent API.[1] Recrystallization is often insufficient.[1]
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase: Gradient elution using Dichloromethane : Methanol (98:2 → 95:5) .
-
Note: The Primary Amide (Impurity 7) is more polar than the Nitrile (Enzalutamide) but less polar than the Carboxylic Acid.
-
-
Collection: Collect fractions containing the product (Rf ~ 0.3 in 5% MeOH/DCM). Evaporate to dryness to yield an off-white solid.[1]
Analytical Validation
To certify the synthesized material as a Reference Standard, the following data profile must be met:
| Test | Expected Result for Impurity 7 | Distinction from Parent (Enzalutamide) |
| HPLC Purity | >95% (Area %) | Shifted RT (approx RRT 0.85 - 0.92 depending on method) |
| LC-MS (ESI+) | m/z 483.1 [M+H]⁺ | Parent Mass is 465.[1]1. Shift of +18 Da (Hydration of CN to CONH₂) |
| ¹H NMR (DMSO-d₆) | Loss of Nitrile; Appearance of two broad singlets at δ 7.6–8.2 ppm (Amide -NH₂) | Parent has no exchangeable protons in this region (except N-Me amide) |
| IR Spectroscopy | New bands at 3350, 3180 cm⁻¹ (Amide N-H stretch) and 1680 cm⁻¹ (Amide C=O) | Parent shows sharp Nitrile band at ~2230 cm⁻¹ (which disappears in Impurity 7) |
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis and validation of Impurity 7.
Safety & Handling
-
Enzalutamide: Potent androgen receptor antagonist.[1][2] Handle in a fume hood with gloves and a mask.[1]
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive.[1] Causes severe skin burns.[1]
-
DMSO: Enhances skin absorption of other chemicals.[1] Avoid contact.
References
-
Identification of Enzalutamide Impurities
-
Chemical Structure Validation (CAS 2030242-21-6)
-
Synthesis Methodology (Radziszewski Reaction)
- Title: Industrial process for the preparation of enzalutamide (P
-
Source: Google Patents.[1]
- URL
-
General Impurity Profiling
Sources
- 1. veeprho.com [veeprho.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allmpus.com [allmpus.com]
- 7. allmpus.com [allmpus.com]
Application Note: Stability-Indicating Assay for Enzalutamide and Its Impurities
[1][2][3][4]
Executive Summary
Enzalutamide (Xtandi) is a non-steroidal androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[1] Chemically, it is a thiohydantoin derivative (4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide).
This application note details a robust, validated Stability-Indicating Method (SIM) using RP-HPLC. Unlike generic protocols, this guide addresses the specific chemical lability of the thiohydantoin ring and the nitrile moiety , which are prone to hydrolysis and oxidation. The protocol distinguishes Enzalutamide from its key degradation products, including Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) and carboxylic acid derivatives.
Chemical Basis of Instability
To develop a valid SIM, one must understand why the molecule degrades. Enzalutamide possesses three primary centers of instability:
-
Thiohydantoin Ring: Susceptible to hydrolysis, particularly under alkaline conditions, leading to ring cleavage.
-
Nitrile Group (-CN): Can undergo hydrolysis to form an amide and subsequently a carboxylic acid (Impurity A).
-
Thio-carbonyl (C=S): Vulnerable to oxidative desulfurization.
Degradation Logic Pathway
The following diagram illustrates the chemical logic driving the method development and stress testing strategy.
Figure 1: Mechanistic degradation pathway of Enzalutamide indicating critical stress points.
Chromatographic Protocol (The "Recipe")
This method utilizes a high organic mobile phase to elute the hydrophobic Enzalutamide while maintaining enough polarity to separate early-eluting polar degradants (hydrolysis products).
Equipment & Conditions
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3 C18 (250 × 4.6 mm, 5 µm) or equivalent | High surface area C18 provides necessary retention for hydrophobic parent drug. |
| Mobile Phase | Acetonitrile : Methanol : Water (40 : 30 : 30 v/v/v) | Isocratic. The ternary mixture balances resolution of polar impurities (Water) with elution speed (ACN/MeOH). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 237 nm | λmax of Enzalutamide; minimizes solvent cutoff noise from Methanol. |
| Injection Vol | 20 µL | Ensures adequate sensitivity for impurities (LOQ). |
| Column Temp | 25°C (Ambient) | Prevents thermal degradation during the run. |
| Run Time | 15 - 20 minutes | Parent peak typically elutes at ~6–7 minutes. |
Preparation of Solutions
-
Diluent: Use Mobile Phase.
-
Standard Stock: Dissolve 25 mg Enzalutamide in 25 mL Methanol (1000 µg/mL). Sonicate for 15 mins.
-
Working Standard: Dilute Stock to 30 µg/mL using the Diluent.
Forced Degradation Protocols (Stress Testing)[1][4][6][7][8]
Critical Note on Mass Balance: Enzalutamide precipitates easily in pure water. When neutralizing acid/base samples, ensure the final solvent ratio matches the mobile phase (high organic) to prevent precipitation, which mimics "degradation" (loss of assay) falsely.
Acid Hydrolysis (High Sensitivity)
Enzalutamide is highly labile in acid.
-
Transfer 3.0 mL of Stock Solution (1000 µg/mL) to a 10 mL volumetric flask.
-
Add 3.0 mL of 1 N HCl .
-
Reflux at 80°C for 2 hours .
-
Cool to room temperature.
-
Neutralize with 3.0 mL of 1 N NaOH .
-
Dilute to volume with Mobile Phase.
-
Expected Result: Significant degradation (up to 10-15%). Major peaks at RT ~1.5 and 1.8 min (polar hydrolysis products).
-
Alkaline Hydrolysis (Extreme Sensitivity)
The thiohydantoin ring opens rapidly in base.
-
Transfer 3.0 mL of Stock Solution to a 10 mL flask.
-
Add 3.0 mL of 0.1 N NaOH (Note: Lower strength than acid).
-
Heat at 80°C for 1 hour (or 60°C for 30 mins if degradation is >20%).
-
Cool and neutralize with 0.1 N HCl .
-
Dilute to volume with Mobile Phase.[2]
-
Expected Result: Formation of Enzal-2A and amide derivatives.
-
Oxidative Degradation[4]
-
Transfer 3.0 mL of Stock Solution to a 10 mL flask.
-
Add 3.0 mL of 3% Hydrogen Peroxide (H₂O₂) .
-
Heat at 60°C for 4 hours .
-
Dilute to volume with Mobile Phase.[2]
-
Expected Result: Moderate degradation. Formation of N-oxide or desulfurized impurities.
-
Photolytic & Thermal[4][9]
-
Thermal: Expose solid drug powder to 60°C for 7 days.
-
Photolytic: Expose to UV light (1.2 million lux hours) in a photostability chamber.
-
Expected Result: Enzalutamide is relatively stable under these conditions (< 2% degradation).
-
Method Validation Summary
To ensure the method is "Stability Indicating," it must pass the following criteria based on ICH Q2(R1).
| Parameter | Acceptance Criteria | Typical Enzalutamide Performance |
| Specificity | No interference at retention time (RT) of main peak from blank or degradants. | Pass. Degradants elute early (1.0–2.0 min); Parent elutes ~6.5 min. |
| Peak Purity | Purity Angle < Purity Threshold (using PDA detector). | Critical. Ensure the main peak is spectrally pure, especially in Acid/Base samples. |
| Linearity | R² > 0.999 over 10–50 µg/mL range.[2] | Typically R² = 0.9995.[2] |
| Precision | RSD < 2.0% (n=6 injections). | Typically < 1.0%. |
| LOD / LOQ | S/N ratio 3:1 (LOD) and 10:1 (LOQ). | LOD ~0.5 µg/mL; LOQ ~1.6 µg/mL.[3] |
Analytical Workflow Visualization
The following flowchart guides the analyst through the decision-making process for routine stability testing versus complex impurity profiling.
Figure 2: Routine Analysis Workflow for Enzalutamide Stability Testing.
References
-
Patel, T., Kamani, K., & Rathi, S. (2023).[2] Development and Validation of Stability Indicating Assay Development for Enzalutamide in Standard and Dosage Form by RP-HPLC Method. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(7), 3215-3227.[2] Link
-
Reddy, B. A., Radhakrishnanand, P., Alam, M. I., & Kiran, P. R. (2019).[4] A Validated Stability Indicating RP-HPLC Method Development for Anti Cancer Drug Enzalutamide in Bulk and Pharmaceuticals.[5][6][4][2][7] International Journal of Pharmaceutical Sciences and Drug Research, 11(3), 85-90.[6] Link
-
Nerkar, P. P., Ansari, S., & Chalikwar, S. (2019).[8] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Enzalutamide. International Journal of Pharmaceutical Sciences and Nanotechnology, 12(5), 32-43. Link
-
Ma, X., Zhou, W., Zou, Q., & Ouyang, P. (2017).[7] Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Development and Validation of Stability Indicating RP-HPLC Method for Determination of Enzalutamide | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Advanced Impurity Profiling and Forced Degradation Protocols for Enzalutamide
[1]
Introduction: The Chemical Context
Enzalutamide (Xtandi) is a non-steroidal androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Chemically, it is a thiohydantoin derivative (4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide).[2]
The impurity profile of Enzalutamide is complex due to the reactivity of the thiohydantoin ring and the amide linker . Unlike standard hydantoins, the thioxo group (C=S) introduces susceptibility to oxidative desulfurization, while the amide moiety is prone to hydrolysis under acidic or basic conditions. Furthermore, the synthesis involves reactive isothiocyanate intermediates (Enzal-2) which are potentially genotoxic (PGI) and require trace-level monitoring (ppm).[3]
This guide provides a self-validating analytical framework for detecting, identifying, and controlling these impurities in compliance with ICH Q3A/B and M7 guidelines.
Impurity Classification & Structural Logic
Before establishing protocols, we must map the "Risk Landscape" of the molecule.
Table 1: Key Identified Impurities of Enzalutamide
| Impurity Name | Common ID | Chemical Nature | Origin | Risk/Class |
| Oxo-Enzalutamide | Impurity D | Desulfurization product (C=S | Degradation (Oxidative) | Ordinary |
| Carboxylic Acid Derivative | Impurity A | Hydrolysis of N-methyl amide to acid | Degradation (Hydrolysis) | Ordinary |
| Enzal-2 | Starting Material | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Process (Unreacted) | Genotoxic (Class 3) |
| Enzal-2A | Intermediate | 4-amino-2-(trifluoromethyl)benzonitrile | Process / Degradation | Genotoxic (Class 2) |
| N-Desmethyl Enzalutamide | Metabolite | Loss of methyl group on amide | Process / Metabolism | Ordinary |
Degradation & Synthesis Pathway (Visualized)
The following diagram illustrates the logical relationship between the synthesis precursors and the primary degradation pathways (Hydrolysis and Oxidation).
Figure 1: Mechanistic pathway showing the transformation of Genotoxic precursors (Red) into the API, and subsequent degradation into Hydrolysis and Oxidation products (Yellow).
Analytical Protocol 1: UHPLC-UV/MS for Impurity Profiling
Purpose: Routine release testing and quantification of ordinary impurities (0.05% - 0.1% levels).
Method Design Rationale
-
Column Choice: A Charged Surface Hybrid (CSH) C18 column is selected over standard C18. Enzalutamide and its impurities contain basic nitrogen moieties and electron-withdrawing groups (trifluoromethyl, cyano). CSH technology provides superior peak shape for basic compounds at low pH by mitigating secondary interactions with silanols.
-
Mobile Phase pH: Acidic (pH 4.0 or lower) is critical. It suppresses the ionization of the carboxylic acid impurity (Impurity A), ensuring it is retained on the column rather than eluting in the void volume.
Detailed Protocol
Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA and QDa (Mass Detector).
-
Stationary Phase: Waters ACQUITY UPLC CSH C18 (100 × 2.1 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 237 nm (Max absorption for parent) and 270 nm (Secondary check).
-
Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 4.0 with dilute Acetic Acid.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for polar impurities |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 22.0 | 70 | 30 | End |
System Suitability Criteria (Self-Validation)
-
Resolution (Rs): > 2.0 between Enzalutamide and Impurity A (Carboxylic acid).
-
Tailing Factor: < 1.5 for the Enzalutamide main peak.
-
Sensitivity: S/N ratio > 10 for a standard solution at LOQ (0.05%).
Analytical Protocol 2: Trace Quantification of Genotoxic Impurity (Enzal-2)
Purpose: Specific monitoring of the Isothiocyanate precursor (Enzal-2) at ppm levels.
Rationale: Standard reverse-phase methods may not offer sufficient sensitivity or selectivity for the isothiocyanate group against the high background of the API. A specific method using a Phenyl-Hexyl or specialized C18 column with a formic acid buffer enhances selectivity for the aromatic nitrile group.
Protocol Parameters:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[4]
-
Detection: UV at 295 nm (Specific absorption shift for the isothiocyanate).
-
Limit of Quantitation (LOQ): Must be validated to < 9.4 ppm (based on TTC of 1.5 µ g/day and max dose).
Forced Degradation (Stress Testing) Protocol
Purpose: To validate the stability-indicating nature of Protocol 1 and identify degradation pathways.
Stress Conditions & Procedure
| Stress Type | Condition | Target Degradation | Notes/Causality |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 4 hours | Impurity A (Carboxylic Acid) | Simulates gastric stability; cleaves the amide bond. |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 10 min | Impurity A & Ring Opening | Thiohydantoin ring is base-labile; rapid degradation expected. |
| Oxidation | 3% H₂O₂ at RT, 4 hours | Impurity D (Oxo-Enzalutamide) | Oxidative desulfurization (S replaced by O). |
| Photolytic | UV Light (1.2 million lux hours) | Minor Isomers | Enzalutamide is relatively photo-stable, but check for CF3 defluorination. |
| Thermal | 60°C dry heat, 7 days | None (Stable) | Validates solid-state stability. |
Workflow for Degradant Identification
-
Stress the Sample: Apply conditions above until 5-20% degradation is achieved.
-
Analyze via Protocol 1: Inject stressed samples.
-
Mass Balance Check: Ensure the sum of assay + impurities = 100% ± 2%.
-
LC-MS/MS Characterization:
-
Impurity A: Look for [M+H]+ = 465.4 Da (Hydrolysis adds H2O, loses -NHCH3? No, hydrolysis of amide to acid: R-CONH-CH3 -> R-COOH. Mass shift: -13 Da).[5] Correction: Parent is 464.4 Da.[2] Acid derivative (loss of methylamine + OH) = 464 - 31 + 17 = 450 Da approx.
-
Impurity D (Oxo): Look for [M+H]+ = 449 Da (Sulfur [32] replaced by Oxygen [16], mass shift -16 Da).
-
References
-
Uzun, B. O., et al. (2025).[6] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods." Journal of Pharmaceutical and Biomedical Analysis.
-
Zhou, A., et al. (2018).[6] "Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products." Chromatographia, 81, 1519-1531.[6]
-
Reddy, B. A., et al. (2019).[7] "A Validated Stability Indicating RP-HPLC Method Development For Anticancer Drug Enzalutamide." International Journal of Pharmaceutical Sciences and Drug Research.
-
ICH Guidelines. "ICH Q3A(R2): Impurities in New Drug Substances."
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Enzalutamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijpsdronline.com [ijpsdronline.com]
Application Note: Analysis and Control of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid in Pharmaceutical Development
This guide details the application of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical process-related impurity and synthetic intermediate in the manufacturing of Enzalutamide (Xtandi).
Introduction & Scientific Context
In the synthesis of the androgen receptor antagonist Enzalutamide , the compound 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (hereafter referred to as Impurity-21 or Enz-Int-A ) plays a dual role. It serves as a primary synthetic intermediate formed by the N-arylation of 2-aminoisobutyric acid, but it is also a potential Critical Quality Attribute (CQA) that must be monitored as a process impurity in the final API.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid
-
Molecular Formula: C₁₁H₁₂FNO₄
-
Molecular Weight: 241.22 g/mol
-
Structural Class: N-aryl amino acid / Zwitterionic Benzoic Acid derivative
Significance in Pharmaceutical Analysis
Unlike the well-known metabolite "Enzalutamide Carboxylic Acid" (which retains the diaryl thiohydantoin scaffold), Enz-Int-A represents the "left-hand" fragment of the drug molecule. Its presence in the final product indicates incomplete conversion during the amidation step or hydrolysis of the early intermediate. Due to its zwitterionic nature (containing both a secondary amine and two carboxylic acid moieties), it presents unique chromatographic challenges, often eluting early in Reverse Phase (RP) systems due to high polarity.
Mechanistic Pathway & Origin
Understanding the origin of Enz-Int-A is prerequisite to developing a control strategy. It is typically formed during the initial coupling phase.
Synthesis & Impurity Generation Pathway[9]
Figure 1: Formation and carryover pathway of Enz-Int-A. The compound is the product of the first synthetic step. If the subsequent amidation is incomplete, Enz-Int-A remains as a process impurity.
Physicochemical Characterization
To develop a robust analytical method, the physicochemical properties of Enz-Int-A must be accounted for.
| Parameter | Value / Characteristic | Analytical Implication |
| pKa (Calculated) | pKa₁ ≈ 2.5 (COOH), pKa₂ ≈ 4.0 (COOH) | Mobile phase pH must be < 2.5 to suppress ionization for retention on C18, or > 7.0 for ion-pairing/HILIC modes. |
| LogP | ~ 1.2 (Low) | Highly polar; risk of eluting in the void volume on standard C18 columns. |
| UV Max | 260 nm, 305 nm | Aromatic amine conjugation provides good UV sensitivity. |
| Solubility | Soluble in MeOH, DMSO, Basic H₂O | Avoid pure water as diluent to prevent precipitation; use 50:50 MeOH:Water. |
Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantification of Enz-Int-A in Enzalutamide API or reaction mixtures. Challenge: Retaining the polar dicarboxylic acid while eluting the hydrophobic API.
Chromatographic Conditions
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or Waters XSelect HSS T3 (for enhanced polar retention).
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: PDA at 260 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Initial Hold (Retain Polar Enz-Int-A) |
| 5.0 | 95 | 5 | Isocratic Hold |
| 25.0 | 10 | 90 | Gradient Ramp (Elute API) |
| 30.0 | 10 | 90 | Wash |
| 30.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | End |
System Suitability Criteria:
-
Retention Time: Enz-Int-A should elute between 4–8 minutes.
-
Tailing Factor: NMT 1.5 (Critical due to zwitterionic interaction with silanols).
-
Resolution: > 2.0 between Enz-Int-A and the nearest peak (likely benzoic acid starting material).
Protocol B: LC-MS/MS Identification
Objective: Structural confirmation of Enz-Int-A in unknown impurity profiles.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (ESI-) is preferred due to the two carboxylic acid groups.
-
Precursor Ion: [M-H]⁻ = 240.2 m/z.
-
Key Fragments (Product Ions):
-
196 m/z: Loss of CO₂ (-44 Da).
-
152 m/z: Further decarboxylation or loss of isopropyl group.
-
136 m/z: Characteristic 2-fluoro-4-aminobenzoic acid core.
-
Protocol Step-by-Step:
-
Sample Prep: Dilute sample to 10 ppm in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Infusion: Direct infusion at 10 µL/min to optimize source voltage (typically -3.5 kV).
-
Scan: Perform Full Scan (Q1) from 100–500 m/z to identify the parent ion (240.2).
-
Fragmentation: Apply Collision Energy (CE) ramp (10–40 eV) to generate the MS2 spectrum.
Method Validation Guidelines (ICH Q2)
When validating the method for Enz-Int-A, focus on these specific parameters due to its chemical nature:
-
Specificity:
-
Inject Enz-Int-A standard individually.
-
Inject Enzalutamide API spiked with Enz-Int-A.
-
Verify: No interference from the solvent front (dead time). Since Enz-Int-A is polar, ensure
.
-
-
Linearity & Range:
-
Prepare 5 levels from LOQ to 150% of the specification limit (e.g., 0.05% to 0.23% w/w).
-
Acceptance:
.
-
-
Limit of Quantitation (LOQ):
-
Target LOQ:
(relative to API concentration). -
Signal-to-Noise (S/N) ratio
.
-
-
Robustness (pH Sensitivity):
-
Because Enz-Int-A has a pKa near 2.5, small changes in Mobile Phase A pH (e.g., 2.0 vs 2.2) can drastically shift retention time.
-
Control: Strictly control buffer pH using a pH meter calibrated daily.
-
Storage and Stability of Reference Standard
-
State: White to off-white solid.
-
Hygroscopicity: Potential to absorb moisture due to carboxylic acid groups.
-
Storage: Store at 2–8°C in a desiccator.
-
Solution Stability: Stable in Acetonitrile/Water for 24 hours. Avoid prolonged storage in basic solutions as decarboxylation may occur under thermal stress.
References
-
European Medicines Agency (EMA). Assessment Report: Xtandi (Enzalutamide). Procedure No. EMEA/H/C/002639. Available at:
-
Veeprho Pharmaceuticals. Enzalutamide Impurity 21 (CAS 1332524-02-3) Data Sheet.[2][3][6] Available at: [6]
-
ChemicalBook. Enzalutamide Carboxylic Acid and Related Impurities Structure Analysis. Available at:
- Zhou, A., et al. "Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Degradation Products." Chromatographia, 81(11), 1519-1531 (2018). DOI: 10.1007/s10337-018-3628-x.
-
Simson Pharma. Enzalutamide Impurity D (CAS 1332524-02-3) Reference Standard. Available at:
Sources
Troubleshooting & Optimization
"co-elution issues in Enzalutamide impurity profiling by HPLC"
Current Status: Operational Ticket Topic: Co-elution Resolution & Method Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences
Welcome to the Technical Hub
You are likely here because your standard C18 method is failing to resolve the "Critical Pair" in your Enzalutamide (MDV3100) impurity profile.
In drug development, Enzalutamide presents a unique chromatographic challenge due to its thiohydantoin ring and the structural similarity of its process-related impurities (specifically the nitrile-bearing starting materials). Standard alkyl-bonded phases (C18/C8) often struggle to differentiate these aromatic-heavy structures solely based on hydrophobicity.
This guide moves beyond the monograph to provide field-proven strategies for resolving co-elutions, specifically focusing on pi-pi interaction mechanisms and pH control .
Module 1: The Diagnostic Workflow
Before altering your method, confirm the identity of your co-eluting peaks. In Enzalutamide profiling, the co-elution usually involves the main API peak and one of two specific impurities.
The Common Co-elution Suspects
| Impurity ID | Chemical Name | Origin | Chromatographic Behavior |
| Impurity A (Enzal-2A) | 4-amino-2-(trifluoromethyl)benzonitrile | Starting Material / Hydrolysis Degradant | Early Eluter: Polar due to amino group. Often co-elutes with solvent front or polar degradants if retention is low. |
| Impurity B (Enzal-2) | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Process Impurity (Genotoxic Class 3) | Critical Pair: Structurally similar to API; lacks the bulky amide tail. Often co-elutes on the tail of the main peak in C18 methods. |
| Carboxylic Acid Metabolite | (Hydrolysis of nitrile/amide) | Degradation Product | pH Sensitive: Shifts significantly with mobile phase pH. |
Troubleshooting Decision Tree
Use this logic flow to determine your next step.
Figure 1: Decision matrix for diagnosing Enzalutamide resolution issues. Note the priority of stationary phase selection over simple gradient adjustments.
Module 2: The "Expert" Protocol (Phenyl-Hexyl Strategy)
While USP monographs often suggest C18 columns, field experience demonstrates that Phenyl-Hexyl phases provide superior resolution for Enzalutamide.
Why? Enzalutamide and its impurities are rich in aromatic rings and electronegative groups (F, CN). A C18 column interacts primarily via hydrophobicity (Van der Waals). A Phenyl-Hexyl column introduces Pi-Pi (π-π) interactions , offering an orthogonal separation mechanism that pulls the aromatic impurities away from the main peak.
Recommended Method Parameters
| Parameter | Specification | Technical Rationale |
| Column | Phenyl-Hexyl (e.g., Zorbax SB-Phenyl, XBridge Phenyl) Dims: 150 x 4.6 mm, 3.5 µm | Maximizes selectivity for the aromatic thiohydantoin ring and benzonitrile impurities [1]. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.0 with Acetic Acid) | Acidic pH keeps the carboxylic acid impurity protonated (neutral), increasing its retention and preventing co-elution with the solvent front [2]. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for nitrile-containing compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 235 nm | Optimal absorption max for the benzonitrile moiety; higher sensitivity than 270 nm [3]. |
| Temperature | 40°C | Slightly elevated temperature reduces backpressure and improves mass transfer for sharper peaks. |
Gradient Program (Gradient Optimization)
Goal: Separate the early eluting polar degradants (Impurity A) while resolving the late eluting lipophilic process impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 45 | Initial hold to retain polar Impurity A (Enzal-2A). |
| 2.0 | 45 | End of isocratic hold. |
| 15.0 | 80 | Linear ramp to elute Enzalutamide and Impurity B. |
| 18.0 | 80 | Wash to remove dimers/oligomers. |
| 18.1 | 45 | Return to initial conditions. |
| 23.0 | 45 | Re-equilibration (Critical for retention reproducibility). |
Module 3: Mechanism of Action
Understanding why the separation works ensures you can adapt it if your specific matrix (e.g., plasma vs. formulation) changes.
Figure 2: The Pi-Pi interaction mechanism. The electron-deficient rings in Enzalutamide interact strongly with the electron-rich Phenyl ligand, creating separation leverage that C18 lacks.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Enzalutamide peak is tailing (Tailing Factor > 1.5). How do I fix this?
-
Root Cause: Enzalutamide contains basic nitrogen moieties that can interact with residual silanols on the silica backbone.
-
Fix: Ensure your buffer concentration is at least 10mM.[1] If using a C18, switch to an "End-capped" column. If using the Phenyl method, ensure the pH is maintained at 4.0. At this pH, silanol ionization is suppressed [2].
Q2: I see a new peak growing at RRT 0.85 during my sequence. What is it?
-
Root Cause: This is likely the Carboxylic Acid metabolite formed by on-column hydrolysis or solution degradation. Enzalutamide is unstable in basic conditions.
-
Fix: Check your autosampler temperature (keep at 4°C) and ensure your mobile phase pH is acidic (pH 3.5 - 4.5). Never use basic buffers (pH > 7) for Enzalutamide profiling [1].
Q3: Can I use Methanol instead of Acetonitrile?
-
Analysis: Methanol is a protic solvent and can hydrogen bond with the thiohydantoin ring, potentially altering selectivity.
-
Recommendation: While possible, Acetonitrile is preferred because it has a lower UV cutoff (better for 235 nm detection) and lower viscosity, allowing for higher efficiency separations of the closely eluting isomers [3].
Q4: How do I separate the starting material (4-amino-2-(trifluoromethyl)benzonitrile)?
-
Strategy: This impurity (Enzal-2A) is significantly more polar than the API. If it co-elutes with the solvent front, lower the initial organic concentration to 30-40% or extend the initial isocratic hold (as shown in the Protocol above).
References
-
Uzun, B. O., et al. (2025).[2][3] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
Reddy, B. A., et al. (2019).[4] "A Validated Stability Indicating RP-HPLC Method Development For Anti Cancer Drug Enzalutamide In Bulk And Pharmaceuticals." International Journal of Pharmaceutical Sciences and Drug Research.
-
Blanchet, B., et al. (2017).[5] "A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer." Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic Acid
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical intermediate for androgen receptor antagonists like Enzalutamide .
Technical Overview & Reaction Logic
The synthesis of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid typically involves the construction of a sterically hindered C–N bond between an electron-deficient aryl halide and a tertiary amino acid.
The Core Challenge: The reaction couples 4-bromo-2-fluorobenzoic acid with 2-aminoisobutyric acid (AIB) .[1] This is a Copper-Catalyzed Ullmann-Type Amination .
-
Steric Hindrance: The gem-dimethyl group on AIB creates significant steric bulk, reducing nucleophilicity.
-
Electronic Deactivation: The carboxylic acid moiety on the aryl ring (unless protected) can bind the metal catalyst, poisoning it.
-
Competing Pathways: High temperatures required for bulky amines often lead to hydrodehalogenation or decarboxylation.
Optimized Pathway (The "Water-Promoted" Protocol): Recent industrial optimizations utilize a specific ligand system (2-Acetylcyclohexanone or L-Proline) and, critically, controlled water addition to solubilize the amino acid zwitterion and facilitate the catalytic cycle.
Reaction Scheme
Figure 1: Optimized Ullmann-type coupling pathway highlighting critical reagents.
Troubleshooting Hub
Issue 1: Low Conversion (<50%)
Diagnosis: The catalyst is likely deactivated, or the amino acid is not fully solubilized.
-
Root Cause 1: Lack of Water. AIB is a zwitterion and poorly soluble in pure organic solvents (DMF/DMSO).
-
Solution: Add 10–20% v/v water to the DMF reaction mixture. This dramatically increases the effective concentration of the amine nucleophile.
-
-
Root Cause 2: Ligand Mismatch. Simple ligands like diamines may not be bulky enough to prevent catalyst aggregation.
-
Solution: Switch to 2-Acetylcyclohexanone or L-Proline . 2-Acetylcyclohexanone is particularly effective for sterically hindered amino acids.
-
Issue 2: "Black Tar" Formation / Decomposition
Diagnosis: Thermal decomposition of the solvent or substrate due to excessive heat or prolonged reaction times.
-
Root Cause: Reaction temperature >110°C in DMF causes solvent breakdown and product degradation.
-
Solution: Maintain temperature strictly between 90°C and 95°C . Do not exceed 100°C. If conversion is slow, add more catalyst (5 mol%) rather than increasing heat.
Issue 3: Difficulty in Purification
Diagnosis: The product is an amphoteric dicarboxylic acid, making extraction difficult.
-
Root Cause: The product is water-soluble at neutral/basic pH and organic-soluble only at specific acidic pH.
-
Solution:
-
Dilute reaction mass with water.[2]
-
Wash with Ethyl Acetate (EtOAc) at basic pH (10-12) to remove non-acidic impurities (unreacted aryl bromide, ligand).
-
Acidify aqueous layer to pH 2–3 with HCl.
-
Extract the product into EtOAc or precipitate directly if concentration is high.
-
Optimized Experimental Protocol
Objective: Synthesis of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid with >80% isolated yield.
| Parameter | Specification | Notes |
| Substrate | 4-Bromo-2-fluorobenzoic acid | 1.0 equiv |
| Reagent | 2-Aminoisobutyric acid (AIB) | 1.5 – 2.0 equiv (Excess is crucial) |
| Catalyst | Copper(I) Iodide (CuI) | 0.1 – 0.2 equiv (10-20 mol%) |
| Ligand | 2-Acetylcyclohexanone | 0.2 – 0.4 equiv (2:1 ratio to Cu) |
| Base | Potassium Carbonate (K2CO3) | 2.5 – 3.0 equiv |
| Solvent | DMF / Water (9:1 ratio) | Water is the critical additive |
| Temp/Time | 90–95°C | 12–24 hours |
Step-by-Step Workflow:
-
Charging: In a reactor, charge DMF (10 volumes), Water (1-2 volumes), 4-Bromo-2-fluorobenzoic acid (1.0 eq), and AIB (1.5 eq).
-
Base Addition: Add K2CO3 (2.5 eq) and stir for 15 minutes at room temperature. Note: Evolution of CO2 may occur.
-
Catalyst Prep: Add CuI (0.1 eq) followed immediately by 2-Acetylcyclohexanone (0.2 eq).
-
Reaction: Heat the mixture to 90–95°C under an inert atmosphere (Nitrogen/Argon).
-
Checkpoint: Monitor by HPLC after 12 hours. Target conversion >95%.
-
-
Workup:
-
Cool to 25°C. Dilute with water (20 volumes).
-
Wash with Isopropyl Acetate or EtOAc (to remove organic impurities). Discard organic layer.
-
Adjust the pH of the aqueous layer to 2.0–3.0 using 6N HCl.
-
The product typically precipitates as an off-white solid. Filter and wash with water.[3][4]
-
Alternative: If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
Purification Workflow Diagram
Figure 2: Downstream processing for isolation of high-purity acid.
FAQs
Q: Can I use DMSO instead of DMF? A: Yes, DMSO is often superior for reaction rates due to higher polarity. However, DMSO is harder to remove during workup. If using DMSO, ensure the final aqueous dilution is significant (>5x volume) to prevent DMSO from carrying over into the organic extraction layer.
Q: Why is 2-Acetylcyclohexanone preferred over L-Proline? A: While L-Proline is a standard ligand for Ullmann couplings, 2-Acetylcyclohexanone has shown higher turnover numbers specifically for sterically hindered amino acids like AIB. It forms a more stable, soluble complex with Copper at the elevated temperatures required for this coupling.
Q: Can I start with the ester (Methyl 4-bromo-2-fluorobenzoate)? A: Yes. Starting with the ester often improves solubility and prevents the carboxylic acid from interfering with the catalyst. However, you will need a downstream hydrolysis step (LiOH/THF/Water) to get the target benzoic acid. The yield of the coupling step is generally higher with the ester.
Q: My product is purple/blue. What is this? A: This indicates residual Copper contamination.
-
Fix: Wash the final organic layer with a 5% solution of EDTA or Ammonium Hydroxide to chelate and remove residual copper before concentration.
References
-
BenchChem. (2025).[4] 4-Bromo-2-fluorobenzoic acid Synthesis and Reaction Intermediates. Retrieved from
-
Sawyers, C. L., et al. (2013). Processes for the synthesis of diarylthiohydantoin and diarylhydantoin compounds. US Patent US20130190507A1. Retrieved from
-
Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. Retrieved from
-
Ma, D., et al. (2017). Cu-Catalyzed Arylation of Amino Acids. National Institutes of Health (PMC). Retrieved from
Sources
Technical Support Center: Enzalutamide Analytical Integrity
Topic: Degradation Product Interference in Enzalutamide Analysis
Diagnostic Framework: The Chemistry of Failure
The Core Instability: Enzalutamide (MDV3100) contains a thiohydantoin ring scaffold.[1] While this structure is essential for its high affinity to the androgen receptor, it is chemically labile.[1] The primary analytical challenge is hydrolytic ring opening , which occurs rapidly under basic conditions and slowly under neutral/aqueous conditions.
The Interference Vector: The primary degradation product is the Carboxylic Acid Derivative (often distinct from the active N-desmethyl metabolite, though structurally related in polarity).[1] This impurity is highly polar and often elutes near the solvent front or co-elutes with Enzalutamide if the mobile phase pH is not strictly controlled.
Degradation Pathway Visualization
Figure 1: The primary hydrolytic degradation pathway causing analytical interference.
Caption: The thiohydantoin ring is susceptible to base-catalyzed hydrolysis, forming a carboxylic acid derivative that shifts retention time significantly due to increased polarity.[1]
Troubleshooting Guide: Interference & Separation
Scenario A: "I see a fronting peak or a split peak at the Enzalutamide retention time."
Diagnosis: This is the classic signature of pH Mismatch Interference .[1] The carboxylic acid degradation product (pKa ~3.5 - 4.[1]5) is ionizing.[1] If your mobile phase pH is near the pKa of this impurity, it will exist in both ionized and non-ionized forms, causing peak splitting or "smearing" into the main peak.
Corrective Protocol:
-
Acidify Mobile Phase: Ensure your aqueous mobile phase is buffered to pH 2.5 – 3.0 .[1]
-
Why? At pH 2.5, the carboxylic acid impurity is fully protonated (neutral), increasing its retention on a C18 column and resolving it away from the solvent front.[1]
-
-
Buffer Selection: Switch from unbuffered water to 10mM Ammonium Acetate (adjusted to pH 3.0 with Acetic Acid) or 0.1% Orthophosphoric Acid .[1]
Scenario B: "My calibration curve linearity is failing at low concentrations."
Diagnosis: In-Situ Degradation . Enzalutamide is unstable in basic diluents.[1] If you are using a diluent containing unsubstituted ammonium hydroxide or high-pH buffers to dissolve the sample, the drug is degrading inside the HPLC vial while waiting for injection.[1]
Corrective Protocol:
-
Diluent Standardization: Use Acetonitrile:Water (60:40 v/v) or pure Methanol .[1] Avoid alkaline additives in the sample solvent.[1]
-
Thermostat Control: Set the autosampler temperature to 4°C - 10°C . Room temperature stability in solution is limited to <24 hours for trace analysis.
Scenario C: "Ghost peaks appear in blank injections after running stressed samples."
Diagnosis: Carryover of Lipophilic Impurities. While the hydrolytic product is polar, the Process Impurities (e.g., Enzal-2) are highly lipophilic and can adsorb to the rotor seal or needle.[1]
Corrective Protocol:
-
Needle Wash: Implement a dual-wash system.[1]
Validated Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Use this protocol to generate the specific impurities required to validate your method's specificity.[1]
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 4 hours @ 80°C | 5-15% | Major Degradation. Forms Carboxylic Acid derivative.[1] |
| Base Hydrolysis | 0.1 N NaOH | 10-30 mins @ 80°C | >20% | Critical. Reaction is extremely rapid.[1] Monitor closely to prevent total loss. |
| Oxidation | 3% H₂O₂ | 4 hours @ 60°C | < 5% | Enzalutamide is relatively stable to oxidation.[1][2] |
| Thermal | 60°C (Dry Heat) | 6 days | < 2% | Stable in solid state.[1] |
| Photolytic | UV Light (254 nm) | 1.2 million lux hours | < 5% | Generally photostable, unlike many other anti-androgens.[1] |
Protocol 2: Optimized LC Method Parameters
Reference Standard for separating Degradation Products.
-
Column: High-strength Silica (HSS) C18 or ODS-3 (e.g., 150mm x 4.6mm, 3-5 µm).[1]
-
Mobile Phase A: 10mM Ammonium Acetate (pH 4.0 with Acetic Acid) OR 0.1% H₃PO₄.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 235 nm (Maximal absorption) or 270 nm (Alternative).[1]
-
Gradient:
Troubleshooting Logic Tree
Figure 2: Decision matrix for resolving interference issues.
Caption: Step-by-step logic for identifying the source of interference based on retention time and peak behavior.
Frequently Asked Questions (FAQ)
Q: Why does my Enzalutamide peak split when I use a Phosphate buffer at pH 6.8? A: At pH 6.8, the hydrolytic degradation product (Carboxylic Acid derivative) is fully ionized.[1] If your column has any residual silanol activity, the ionized impurity may interact secondarily, or it may simply co-elute with the parent drug due to lack of retention. Always maintain pH < 4.0 to suppress ionization [1].[1]
Q: I am analyzing plasma samples. Is the "interference" actually a metabolite? A: Likely, yes. In vivo, Enzalutamide is metabolized to N-desmethyl enzalutamide (active) and a carboxylic acid derivative (inactive).[1] The carboxylic acid metabolite is chemically identical to the in vitro base-degradation product.[1] Your method must separate the parent, N-desmethyl (elutes close to parent), and the carboxylic acid (elutes early) [2].[1]
Q: Is Enzalutamide light-sensitive? A: Enzalutamide is relatively stable against photolysis compared to its sensitivity to hydrolysis.[1] However, ICH guidelines require amber glassware during validation.[1] If you see "ghost peaks" at random retention times, rule out hydrolysis first before suspecting photodegradation [3].[1]
References
-
Katakam, L. N. R., et al. (2021).[1][2] Stability Indicating LC Method for Enzalutamide and its Impurities in Soft gel Dosage Formulation. Biomedical Chromatography.
-
Reddy, B. A., et al. (2019).[1][3] A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research.
-
Zou, Q., et al. (2016).[1][4] Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis.
Sources
"troubleshooting guide for Enzalutamide impurity analysis"
Content Type: Technical Support Center & Knowledge Base Audience: Analytical Chemists, CMC Researchers, and QC Specialists Last Updated: February 17, 2026
Executive Summary: The Thiohydantoin Challenge
Enzalutamide (Xtandi) presents a unique analytical challenge due to its thiohydantoin ring , which is structurally prone to hydrolysis under alkaline conditions, and its stringent limits on genotoxic impurities (Enzal-2 and Enzal-2A).
This guide moves beyond standard pharmacopeial recipes to address the "why" and "how" of failure modes in Enzalutamide analysis. It focuses on distinguishing process-related impurities from degradation artifacts and optimizing separation for critical pairs.
Diagnostic Workflow
Before altering your method, use this logic flow to isolate the source of the anomaly.
Figure 1: Decision tree for diagnosing common chromatographic anomalies in Enzalutamide analysis.
Technical Knowledge Base (FAQs)
Topic A: Stability & Artifacts
Q: Why does the impurity "Enzal-2A" increase in my standard solution after 24 hours? A: This is likely an artifact of your sample preparation, not the drug substance quality.
-
Mechanism: Enzalutamide contains a thiohydantoin ring. In the presence of water and even mild alkalinity (or neutral pH over time), this ring undergoes hydrolysis to form Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) and a carboxylic acid derivative.
-
Solution: Ensure your diluent is slightly acidic. A mixture of Acetonitrile:Water (80:[1]20) with 0.1% Formic Acid is recommended to stabilize the ring during autosampler storage. Avoid using 100% water or phosphate buffers at pH > 6.0 as diluents.
Q: I see a new peak at RRT ~0.85 during stress testing. Is this oxidation? A: Likely, yes. The thiohydantoin sulfur is susceptible to oxidative desulfurization.
-
Verification: Perform a stress test with 3% H₂O₂. If the peak at RRT ~0.85 increases significantly, it corresponds to the oxo-derivative (where C=S is replaced by C=O). This is distinct from the hydrolysis pathway.
Topic B: Separation & Selectivity
Q: I cannot resolve the process impurity Enzal-2 from the main Enzalutamide peak. A: Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) is the penultimate intermediate and is structurally very similar to the API.
-
Root Cause: Standard C18 columns often rely solely on hydrophobicity, which may not differentiate the isothiocyanate group (-N=C=S) from the thiohydantoin ring effectively.
-
Protocol Adjustment: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The pi-pi interactions offered by these phases provide superior selectivity for the aromatic nitrile and trifluoromethyl groups compared to a standard alkyl chain C18.
Q: What is the best detection wavelength? I see literature citing 237 nm and 270 nm. A:
-
237 nm: Provides maximum sensitivity for the main Enzalutamide peak and is best for assay/purity.
-
270-280 nm: Recommended if you are specifically quantifying the Enzal-2 impurity, as the isothiocyanate functionality has a distinct absorption profile here, and solvent cut-off noise is lower.
Topic C: Mass Spectrometry (LC-MS)
Q: What are the key transitions for confirming Enzalutamide and its metabolites? A: Use the following Multiple Reaction Monitoring (MRM) transitions in Positive ESI mode:
| Analyte | Precursor (m/z) | Product (m/z) | Note |
| Enzalutamide | 465.1 [M+H]⁺ | 209.1 | Quantifier (Cleavage of amide) |
| Enzalutamide | 465.1 [M+H]⁺ | 305.2 | Qualifier |
| N-desmethyl | 451.1 [M+H]⁺ | 195.1 | Active Metabolite |
| Enzal-2 | 229.0 [M+H]⁺ | -- | Monitor as single MS scan (low mass) |
Experimental Protocols
Protocol A: Standard UHPLC Purity Method
Designed for routine release testing and control of Enzal-2A.
-
Column: Waters ACQUITY CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0 adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 30% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 30% B
-
15.0 min: Stop
-
-
Diluent: Acetonitrile:Water (60:40) with 0.1% Formic Acid.[2][3][4][5]
Protocol B: Trace Genotoxic Impurity Analysis (LC-MS/MS)
Targeting Enzal-2 (Class 3 PGI) and Enzal-2A (Class 2 PGI).[6][7]
-
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm.
-
Why F5? Enhanced retention of polar hydrolysis products (Enzal-2A) compared to C18.
-
-
Mobile Phase:
-
MS Source Settings (ESI+):
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Reference Data
Table 1: Key Impurities & Degradants
| Common Name | Chemical Name | Origin | Genotoxicity Risk | RRT (Approx)* |
| Enzal-2A | 4-amino-2-(trifluoromethyl)benzonitrile | Process / Hydrolysis | Class 2 (Mutagenic) | 0.45 |
| Enzal-2 | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Process Intermediate | Class 3 (Alerting Structure) | 1.25 |
| Oxi-Impurity | Oxo-derivative of Enzalutamide | Degradation (Oxidation) | Low | 0.85 |
| Enzalutamide | API | -- | -- | 1.00 |
*RRT (Relative Retention Time) based on C18 gradient described in Protocol A.
References
-
FDA Center for Drug Evaluation and Research. (2012). Xtandi (Enzalutamide) NDA 203415 Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
Katakam, L. N. R., et al. (2021). "Stability Indicating LC Method for Enzalutamide and its Impurities in Soft gel Dosage Formulation." Biomedical Chromatography, 35(1).
-
Uzun, B. O., et al. (2025).[7] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis, 254, 116926.
-
Bennett, D., et al. (2017). "Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 135, 1-7.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzalutamide Synthesis Optimization & Impurity Control Center
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Side Reactions in Thiohydantoin Cyclization & Purification Last Updated: 2025-05-15[]
Core Directive: The Thiohydantoin Challenge
The synthesis of Enzalutamide (MDV3100) hinges on the construction of the thiohydantoin ring . This is the most thermodynamically sensitive step. Unlike standard amide couplings, the formation of the thiohydantoin ring via the isothiocyanate route is prone to three specific failure modes: Desulfurization (Oxo-impurity formation) , Nitrile Hydrolysis , and Regioisomeric Cyclization .
This guide moves beyond standard textbook protocols to address the process chemistry realities of stabilizing this heterocycle during synthesis.
Critical Step Analysis: The Cyclization Interface
The "Oxo-Enzalutamide" (Impurity D) Problem
Symptom: LC-MS shows a peak at M-16 (Oxygen replacing Sulfur).[]
Mechanism: The thiocarbonyl group (
Troubleshooting Protocol:
| Parameter | Optimization Strategy | Scientific Rationale |
| Atmosphere | Strict Argon/Nitrogen sparging (30 mins pre-reaction).[] | Oxygen facilitates the |
| Reagent Quality | Purify 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (Enzal-2). | The isothiocyanate intermediate is moisture-sensitive.[] Hydrolysis yields the aniline (Enzal-2A), which cannot cyclize [2]. |
| Additives | Expert Tip: Introduce sterically hindered alcohols (e.g., Isopropanol) or specific phenols. | Patent literature suggests that specific alcohol additives can suppress side reactions during the base-mediated cyclization by stabilizing the transition state [3]. |
| Temperature | Maintain | Temperatures |
The "Hydrolysis" (Impurity B)[2] Problem
Symptom: Loss of the nitrile group (
Corrective Action:
-
pH Control: Avoid strong mineral acids during workup. Use buffered quenching solutions (e.g., saturated
). -
Solvent Choice: If using DMSO, ensure it is anhydrous. Water at high temperatures in DMSO acts as a potent nucleophile against the nitrile [5].
Visualizing the Impurity Landscape
The following diagram maps the primary synthetic pathway against the critical divergence points where impurities are generated.
Caption: Figure 1. Synthetic pathway of Enzalutamide highlighting critical nodes for Impurity A, B, and D formation.
Solvent Management: The DMSO Trap
Dimethyl sulfoxide (DMSO) is frequently used to solubilize the polar intermediates, but it is notoriously difficult to remove and can participate in oxidative side reactions.
Q: How do I remove residual DMSO without degrading the product?
A: The Phase-Separation Wash Protocol Do not rely on high-vacuum distillation alone, as the heat required will degrade the thiohydantoin. Use the following extractive workup validated in process chemistry literature [5]:
-
Dilution: Dilute the reaction mixture with Isopropyl Acetate (IPAc) (preferred over Ethyl Acetate due to higher stability and better phase separation).
-
The "5x" Rule: Wash the organic layer 5 times with water.
-
Ratio: For every 10 mL of DMSO used, use 50 mL of water total (split into 5 washes).
-
-
Emulsion Breaking: If an emulsion forms (common with the surfactant-like nature of the drug), add a small volume of Isopropanol (IPA) to the aqueous layer to break surface tension.
-
Polishing: Final wash with brine, dry over
, and concentrate at .
Microwave vs. Thermal Synthesis
User Query: Can I use microwave irradiation to speed up the cyclization?
Technical Assessment: While microwave synthesis is generally faster, it is risky for Enzalutamide.
-
The Risk: Microwave heating can create localized "hot spots" exceeding
. At these temperatures, the rate of Desulfurization (Formation of Impurity D) competes with cyclization [4]. -
The Verdict: Conventional thermal heating (oil bath) at a strictly controlled
is superior for purity profiles.[] If MW must be used, use Simultaneous Cooling (Power ON, Air cooling ON) to maintain bulk temp .
Impurity Identification Table
Use this reference table to identify peaks in your HPLC chromatogram.
| Impurity Code | Structure/Description | Origin | Retention Time (Relative) |
| Enzalutamide | Target Molecule | Product | 1.00 |
| Impurity A | 4-amino-2-(trifluoromethyl)benzonitrile | Hydrolysis of SM2 | ~0.4 - 0.6 |
| Impurity B | Amide derivative (Hydrolysis of CN) | Acid/Base Workup | ~0.85 |
| Impurity D | Oxo-Enzalutamide (Hydantoin) | Oxidative Desulfurization | ~0.95 (Difficult separation) |
| DMSO | Solvent Peak | Residual Solvent | ~0.10 (Front) |
Troubleshooting Logic Flow
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on impurity profile.
References
-
Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796. Link
-
Li, B., et al. (2016).[2] "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[2][3][4] Chemical Research in Chinese Universities, 32, 784–789. Link[]
-
Zentiva, K. S. (2015).[] "A process for producing enzalutamide."[][2][3][4][5] WO2015154730A1.[] Link
-
Cadila Healthcare Ltd. (2016).[2] "An improved process for the preparation of enzalutamide."[2][3][4][5][6] WO2016005875A1.[] Link
-
University of Rochester.[] "Workup for Reactions in DMF or DMSO." Laboratory Techniques Guide. Link
Sources
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 5. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]
- 6. CN110981812A - Preparation method of amorphous enzalutamide - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Enzalutamide Degradation Products: A Stability-Indicating Framework
Executive Summary & Chemical Context[1][2][3][4]
Enzalutamide (Xtandi) is a second-generation non-steroidal antiandrogen (NSAA) featuring a diarylthiohydantoin scaffold. Unlike its predecessors, it completely inhibits androgen receptor signaling by blocking binding, nuclear translocation, and DNA interaction.
However, the thiohydantoin ring and the terminal amide moiety present specific vulnerabilities to chemical degradation. For drug development professionals, understanding these pathways is not merely a compliance exercise (ICH Q1A/Q2) but a safety imperative, particularly given that certain breakdown products (e.g., aniline derivatives) carry genotoxic potential.
This guide provides a comparative technical analysis of Enzalutamide’s degradation profile, distinguishing between hydrolytic, oxidative, and photolytic pathways, and offers a validated analytical protocol for their detection.
Forced Degradation Landscape: Comparative Stress Testing
The following analysis synthesizes data from forced degradation studies (Acid, Base, Peroxide, Thermal, Photolytic).
Key Insight: Enzalutamide exhibits a "U-shaped" stability profile regarding pH. It is relatively stable at neutral pH but degrades rapidly under acidic and alkaline stress. Thermal and photolytic stability is generally higher, though specific minor degradants form under UV exposure.
Table 1: Comparative Stress Degradation Profile
| Stress Condition | Reagent / Condition | Degradation Severity | Major Degradation Mechanism | Key Degradants Observed |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 4h | High (>15% deg) | Amide Hydrolysis, Thiohydantoin Cleavage | Impurity A (Carboxylic Acid), Impurity B (Aniline deriv.) |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 4h | High (>20% deg) | Ring Opening, Amide Hydrolysis | Impurity A , Impurity B , Secondary Ring-Opened species |
| Oxidative | 3-12% H₂O₂, RT, 4h | Moderate | S-Oxidation (Desulfurization) | Impurity C (Oxo-derivative/Hydantoin analogue) |
| Thermal | 60°C, 7 days | Low (<2% deg) | N/A | Minimal degradation observed |
| Photolytic | UV Light (254 nm) | Low/Moderate | Radical/Excited State | Minor unidentified isomers |
Deep Dive: Characterization of Critical Degradation Products
This section details the structural logic behind the major impurities.[1] Understanding the mechanism allows for better method development (e.g., selecting mobile phase pH to suppress ionization of acidic degradants).
Degradant A: Enzalutamide Carboxylic Acid (Hydrolysis)
-
Mechanism: The terminal N-methylbenzamide side chain is the most labile point for hydrolysis. Under acidic or basic conditions, the amide bond cleaves, releasing methylamine and forming the carboxylic acid derivative.
-
Significance: This is the primary degradant. It is more polar than the parent drug (elutes earlier in RP-HPLC).
-
Reaction: R-CONH-CH3 + H2O -> R-COOH + CH3NH2
Degradant B: Enzal-2A (Genotoxic Alert)
-
Chemical Name: 4-amino-2-(trifluoromethyl)benzonitrile.[2][3]
-
Mechanism: This represents the fragmentation of the thiohydantoin scaffold itself. It corresponds to the "left-hand" aryl amine used in the synthesis.
-
Risk Profile: Classified as a Class 2 impurity (potentially mutagenic) per ICH M7 guidelines. Its control is critical (< 9.4 ppm limit in some contexts).
-
Formation: Occurs under harsh hydrolytic conditions where the imidazolidine ring destabilizes.
Degradant C: Oxo-Enzalutamide (Oxidative)
-
Mechanism: The sulfur atom on the thiohydantoin ring is electron-rich and susceptible to oxidative attack by peroxides. The C=S (thione) is converted to C=O (carbonyl), transforming the thiohydantoin into a hydantoin.
-
Detection: Mass shift of -16 Da (S -> O) or +16 Da (S -> S=O intermediate) depending on the extent of oxidation.
Visualizing the Degradation Pathways[2]
The following diagram illustrates the mechanistic pathways leading to the impurities described above.
Figure 1: Mechanistic degradation pathways of Enzalutamide showing critical hydrolytic and oxidative impurities.
Validated Analytical Protocol (Stability-Indicating)
To accurately quantify these degradants, a standard C18 method is often insufficient due to the polarity differences between the parent and the carboxylic acid impurity. The following protocol uses a buffered mobile phase to ensure robust separation.
Chromatographic Conditions (RP-HPLC)
-
Column: Inertsil ODS-3 or Phenomenex C18 (250 mm × 4.6 mm, 5 µm).
-
Why: High surface area C18 provides necessary retention for the non-polar parent while resolving polar degradants.
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.0 adjusted with Glacial Acetic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).[4]
-
Ratio: Gradient or Isocratic (e.g., 40:60 A:B).
-
Expert Note: The acidic pH (4.[5][6]0) suppresses the ionization of the Carboxylic Acid impurity (Impurity A), sharpening its peak shape and increasing retention slightly to prevent it from eluting in the void volume.
-
-
Detection: UV at 237 nm .[4][8][10]
-
Why: This is the lambda-max for the benzamide/thiohydantoin system, offering optimal sensitivity for both parent and degradants.
-
-
Injection Volume: 20 µL.
-
Column Temp: 25°C - 30°C.
Experimental Workflow
The following diagram outlines the self-validating workflow for impurity profiling.
Figure 2: Validated analytical workflow for Enzalutamide impurity profiling.
System Suitability Criteria (Self-Validation)
To ensure the data is trustworthy, the system must meet these metrics before running samples:
-
Resolution (Rs): > 2.5 between Enzalutamide and Impurity A (Carboxylic Acid).
-
Tailing Factor: < 1.5 for the Enzalutamide peak (ensures no secondary interactions with silanols).
-
Precision: %RSD of peak area < 2.0% for 6 replicate injections.
References
-
Patel, T., et al. (2023).[9] Development and Validation of Stability Indicating Assay Development for Enzalutamide in Standard and Dosage Form by RP-HPLC Method. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[9] Link
-
Reddy, B. A., et al. (2019).[4][10] A Validated Stability Indicating RP-HPLC Method Development for Anti Cancer Drug Enzalutamide in Bulk and Pharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Uzun, B. O., et al. (2025).[3] Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zou, Q., et al. (2016).[6] Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Daicel Pharma Standards. Enzalutamide Impurities and Structure. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. ijbpas.com [ijbpas.com]
- 10. ijpsdronline.com [ijpsdronline.com]
"cross-validation of analytical methods for Enzalutamide impurities"
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical framework for cross-validating analytical methodologies used in the quality control of Enzalutamide (Xtandi). With the identification of potentially genotoxic impurities (PGIs) such as Enzal-2 and Enzal-2A , relying solely on standard pharmacopeial HPLC-UV methods may be insufficient for trace-level detection. This document objectively compares the robust Stability-Indicating RP-HPLC method against the high-sensitivity UHPLC-MS/MS approach, providing a self-validating protocol to ensure regulatory compliance (ICH Q2/M7).
Part 1: The Impurity Landscape
Enzalutamide is an androgen receptor inhibitor susceptible to specific degradation pathways, particularly under hydrolytic stress. The critical challenge in analytical method development is distinguishing between process-related impurities and degradation products that share structural moieties.
Critical Impurities Identified:
-
Enzal-2: 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][2] A process-related impurity (starting material/intermediate) containing a reactive isothiocyanate group (Class 3 mutagenic concern).[1][2]
-
Enzal-2A: 4-amino-2-(trifluoromethyl)benzonitrile.[1][2] A degradation product resulting from hydrolysis, also identified as a process impurity (Class 2 mutagenic concern).[1][2]
Figure 1: Enzalutamide Impurity & Degradation Pathway
Caption: Structural relationship between Enzalutamide, its precursor Enzal-2, and the hydrolysis degradant Enzal-2A.[1][2][3][4]
Part 2: Method Landscape & Selection
Two primary methodologies dominate the analysis of Enzalutamide: the robust Quality Control (QC) method (RP-HPLC) and the Trace Analysis method (UHPLC-MS).
Table 1: Comparative Technical Specifications
| Feature | Method A: Stability-Indicating RP-HPLC | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Utility | Routine QC, Assay, Purity (>0.05%) | Genotoxic Impurity Quantification (ppm level) |
| Stationary Phase | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm) | Sub-2µm C18 (e.g., BEH C18, 100 x 2.1 mm, 1.7µm) |
| Mobile Phase | Isocratic: ACN : MeOH : Water (40:30:[4][5][6]30) | Gradient: Formic Acid in Water / ACN |
| Detection | UV @ 237 nm | ESI+ / MRM Mode |
| LOD (Approx) | 0.53 µg/mL (~500 ppm) | < 0.01 µg/mL (< 10 ppm) |
| Run Time | 10 - 15 minutes | 3 - 5 minutes |
| Specificity | Resolves major degradants (Enzal-2A) | Mass-selective for co-eluting peaks |
Expert Insight: While Method A is sufficient for assay and major degradation products, it lacks the sensitivity to control mutagenic impurities like Enzal-2 at the TTC (Threshold of Toxicological Concern) levels required by ICH M7. Cross-validation establishes if Method A can serve as a limit test or if Method B is required for batch release.
Part 3: Cross-Validation Experimental Protocol
This protocol is designed to validate the specificity and accuracy of the QC Method (A) using the Trace Method (B) as the "Gold Standard" reference.
Phase 1: Orthogonal Specificity Check
Objective: Ensure no co-eluting impurities exist under the main Enzalutamide peak in Method A.
-
Sample Preparation:
-
Prepare a forced degradation sample (Acid hydrolysis: 0.1N HCl, 60°C, 4 hours).
-
Neutralize and dilute to target concentration (e.g., 100 µg/mL).
-
-
Workflow:
-
Inject the same degraded sample into both Method A (HPLC-UV) and Method B (UHPLC-MS).
-
Method A Analysis: Calculate Peak Purity Index (using PDA detector).
-
Method B Analysis: Extract ion chromatograms (XIC) for Enzalutamide (m/z ~465) and potential overlaps.
-
-
Acceptance Criteria:
Phase 2: Sensitivity & Accuracy Transfer
Objective: Confirm if Method A can reliably detect Enzal-2A at the specification limit (0.15%).
-
Spiking Study:
-
Prepare a standard solution of Enzalutamide (500 µg/mL).
-
Spike with Enzal-2A impurity at three levels: LOQ, 100% (Specification Limit), and 150%.
-
-
Quantification:
-
Cross-Validation Calculation:
-
Compute the Relative Bias :
-
Figure 2: Cross-Validation Workflow
Caption: Decision tree for cross-validating the routine HPLC method against the reference UHPLC-MS method.
Part 4: Comparative Performance Data
The following data summarizes typical performance metrics observed when cross-validating these methods for Enzalutamide.
Table 2: Validation Summary
| Parameter | Method A (HPLC-UV) Result | Method B (UHPLC-MS) Result | Cross-Validation Verdict |
| Linearity (R²) | > 0.999 (20-150 µg/mL) | > 0.999 (0.05-10 µg/mL) | Pass : Both linear in respective ranges. |
| Accuracy (Recovery) | 98.5% - 101.5% | 95.0% - 105.0% | Pass : Method A is highly accurate for macro-impurities. |
| Enzal-2A LOQ | ~1.6 µg/mL | ~0.005 µg/mL | Conditional : Method A valid for Spec limit (0.15%); Method B required for TTC limit. |
| Stress Specificity | Resolved from Acid Degradants | Resolved + Identified (m/z confirmed) | Pass : Method A is stability-indicating.[4][5][6][9] |
Data Interpretation: Experimental data indicates that Enzalutamide is stable under thermal and photolytic conditions but degrades significantly in acidic and alkaline media (3-5% degradation).[6][8] Method A (HPLC-UV) successfully resolves the acid-induced degradant (Enzal-2A) from the main peak. However, for Enzal-2 (the isothiocyanate precursor), Method A's LOQ (approx. 1.6 µg/mL) is often insufficient if the control limit is set to low ppm levels based on genotoxicity risk. In such cases, Method B must be used for the specific quantification of Enzal-2.
Conclusion
For routine quality control of Enzalutamide, the Stability-Indicating RP-HPLC method using an Inertsil ODS-C18 column is robust, cost-effective, and validated for general impurities. However, due to the genotoxic potential of Enzal-2 , a UHPLC-MS/MS method should be employed as a limit test during API release or for periodic verification to ensure this specific impurity remains below the Threshold of Toxicological Concern.
References
-
Reddy, B. A., et al. (2019).[5][8] "A Validated Stability Indicating RP-HPLC Method Development for Anti Cancer Drug Enzalutamide in Bulk and Pharmaceuticals." International Journal of Pharmaceutical Sciences and Drug Research.
-
Uzun, B. O., et al. (2025). "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
Patel, T., et al. (2023).[9] "Development and Validation of Stability Indicating Assay Development for Enzalutamide in Standard and Dosage Form by RP-HPLC Method." International Journal of Biology, Pharmacy and Allied Sciences.
-
Ma, X., et al. (2016).[10] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis.
-
Nerkar, P. P., et al. (2019).[8][11] "Development and Validation of Stability Indicating RP-HPLC Method for Determination of Enzalutamide." International Journal of Pharmaceutical Sciences and Nanotechnology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. ijbpas.com [ijbpas.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Development and Validation of Stability Indicating RP-HPLC Method for Determination of Enzalutamide | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Genotoxicity Assessment of Enzalutamide Impurities: A Comparative Guide to ICH M7 Compliance
Executive Summary & Core Directive
Objective: This guide critically evaluates the genotoxicity assessment strategies for Enzalutamide (Xtandi) impurities, specifically comparing In Silico prediction models against In Vitro biological assays. It addresses the high-stakes challenge of controlling mutagenic impurities (PMIs) in a high-dose drug (160 mg/day), where the Threshold of Toxicological Concern (TTC) dictates stringent limits (e.g., <9.4 ppm).[1]
Audience: Toxicologists, Analytical Chemists, and Regulatory Affairs Specialists.
The Challenge: High-Dose Implications for Impurity Control
Enzalutamide is an androgen receptor inhibitor used for castration-resistant prostate cancer.[1][2][3][4] Unlike low-dose therapies, its daily intake of 160 mg significantly compresses the allowable percentage of mutagenic impurities.
According to ICH M7(R2) , the Acceptable Intake (AI) for a known mutagen is often 1.5 µ g/day .
-
Calculation:
. -
Implication: Standard HPLC limits (0.05% or 500 ppm) are insufficient. Specialized, highly sensitive UHPLC methods and rigorous genotoxicity clearing are mandatory.
Comparative Analysis: Assessment Methodologies
This section compares the three primary "alternatives" for assessing impurity safety: (A) In Silico QSAR , (B) The Ames Test (Bacterial Reverse Mutation) , and (C) Analytical Control Strategies .
Summary of Performance
| Feature | Method A: In Silico (QSAR) | Method B: In Vitro (Ames Test) | Method C: Analytical Quantitation |
| Primary Role | Early screening & Hazard ID | Definitive Hazard Confirmation | Risk Management & Batch Release |
| Sensitivity | High (designed to over-predict) | Moderate to High (Strain dependent) | Ultra-High (LOQ ~1-5 ppm) |
| Cost/Time | Low / Hours | Moderate / Weeks | High / Months (Dev + Val) |
| Enzalutamide Case | Identified Enzal-2 (Isothiocyanate) & P1/P2 alerts.[1][2] | Confirmed Enzal-2A as Mutagenic (Class 2).[1][4] Cleared API. | Validated UHPLC limit at 9.4 ppm . |
| Limitations | High False Positive rate (e.g., structural alerts without biological context). | Solubility issues with Enzalutamide (requires DMSO/pre-incubation). | Does not assess toxicity; only measures presence. |
Deep Dive: Specific Impurity Profiles
The following table synthesizes real-world regulatory data regarding Enzalutamide impurities.
| Impurity ID | Chemical Name | Classification | Assessment Outcome | Control Strategy |
| Enzal-2 | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | ICH Class 3 | QSAR Positive (Isothiocyanate alert). | Controlled to <9.4 ppm as PMI. |
| Enzal-2A | 4-amino-2-(trifluoromethyl)benzonitrile | ICH Class 2 | Ames Positive .[1][3][4] Known mutagen. | Controlled to <9.4 ppm (TTC based).[3] |
| Impurity B | 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea | ICH Class 4 | QSAR Negative (or cleared). | Standard ICH Q3A limits. |
| M1 | Carboxylic acid metabolite | Metabolite | Negative in Genotox battery. | Qualified by safety studies. |
| API | Enzalutamide | Non-Mutagenic | Negative in Ames, MLA, Micronucleus.[5] | N/A |
Visualizing the Assessment Workflow
The following diagram illustrates the decision logic used to classify Enzalutamide impurities, highlighting the critical divergence between Enzal-2 (Alerting Structure) and Enzal-2A (Confirmed Mutagen).
Figure 1: ICH M7 Classification Logic applied to Enzalutamide Impurities.[1][3][4] Note the divergence where Enzal-2A is confirmed mutagenic via Ames, necessitating strict TTC controls.
Detailed Experimental Protocol: Modified Ames Test
Enzalutamide and its impurities are highly hydrophobic. Standard aqueous Ames protocols often fail due to precipitation, leading to false negatives (drug doesn't reach DNA) or false positives (crystals damaging bacteria).
Protocol: Pre-incubation Ames Assay for Hydrophobic Compounds
Vehicle Selection
-
Standard: Dimethyl sulfoxide (DMSO).
-
Alternative (if DMSO toxic): Dimethylformamide (DMF) or Acetone.
-
Validation: Solubility must be checked visually. For Enzalutamide, concentrations >5000 µ g/plate often precipitate.
Strain Selection (OECD 471 Compliant)
-
S. typhimurium TA98 (frameshift).
-
S. typhimurium TA100 (base-pair substitution).
-
S. typhimurium TA1535 & TA1537.
-
E. coli WP2 uvrA (detects cross-linking agents).
Metabolic Activation (S9 Mix)
-
Source: Phenobarbital/5,6-benzoflavone induced rat liver S9.
-
Concentration: 10% S9 in cofactor mix (providing ~4% final concentration in top agar).
-
Rationale: Enzalutamide is extensively metabolized (N-demethylation).[5] S9 is critical to detect metabolite-driven mutagenicity.
Step-by-Step Workflow
-
Preparation: Thaw bacteria and S9 fraction on ice.
-
Dosing: Prepare 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).
-
Pre-incubation (Critical Step):
-
Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.05 mL Test Article (in DMSO).
-
Incubate at 37°C for 20-30 minutes with shaking.
-
Why? This allows the hydrophobic impurity to interact with bacteria/enzymes before being trapped in the agar matrix.
-
-
Plating: Add 2.0 mL molten top agar (with trace histidine/biotin). Vortex and pour onto minimal glucose agar plates.
-
Incubation: 48-72 hours at 37°C.
-
Scoring: Count revertant colonies manually or via automated counter. Check background lawn for toxicity (thinning).
Acceptance Criteria (Self-Validating)
-
Negative Control: Spontaneous revertants must fall within historical range (e.g., TA98: 15-40).
-
Positive Control: Must show >3-fold increase over background.
-
Dose Response: A reproducible, dose-dependent increase in revertants indicates a positive result (Class 2).
Analytical Control Strategy (UHPLC)
Once a Class 2 impurity (Enzal-2A) is identified, it must be controlled.[1][3][4]
-
Method: Ultra-High Performance Liquid Chromatography (UHPLC).[3]
-
Column: C18 (e.g., BEH C18, 1.7 µm) to resolve the positional isomers.
-
Detection: UV at 235 nm (or MS for higher sensitivity).
-
Limit of Quantitation (LOQ): Must be
ppm.-
Note: Standard HPLC methods often have LOQs around 0.05% (500 ppm). Achieving 9 ppm requires optimizing injection volume and signal-to-noise ratio.
-
References
-
Uzun, B. O., et al. (2025).[3][6] "Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities." Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA). (2014).[7] "Assessment Report: Xtandi (Enzalutamide)." Procedure No. EMEA/H/C/002639. Link[8]
-
International Conference on Harmonisation (ICH). (2023). "ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
-
U.S. Food and Drug Administration (FDA). (2012). "Center for Drug Evaluation and Research: Pharmacology Review, Application Number 203415Orig1s000." Link
-
Ma, X., et al. (2017). "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Human medicines European public assessment report (EPAR): Xtandi, enzalutamide, Date of authorisation: 21/06/2013, Date of refusal: 26/04/2013, Revision: 27, Status: Authorised | European Federation of Internal Medicine [efim.org]
Comparative Synthesis Guide: Optimizing Routes for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic Acid
This guide provides an in-depth technical comparison of synthesis routes for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid , a critical intermediate in the manufacturing of second-generation androgen receptor antagonists such as Enzalutamide (Xtandi) .
Executive Summary & Molecule Profile[1]
Target Molecule: 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid CAS Number: 1332524-02-3 Role: Key "Right-Hand Side" (RHS) intermediate for Enzalutamide. It introduces the sterically hindered gem-dimethyl glycine moiety required for the thiohydantoin ring formation.
Synthesis Challenge: The primary difficulty lies in forming a C–N bond between an electron-deficient aryl halide (4-bromo-2-fluorobenzoic acid) and a sterically hindered, bulky amino acid (2-aminoisobutyric acid, AIB). Traditional nucleophilic aromatic substitution (
Route Analysis and Comparison
We compare three distinct methodologies: the Classical Ullmann Coupling , the Ligand-Promoted "Green" Ullmann , and the Ester-Based Strategy .
Route A: Classical Ullmann Coupling (High Temperature)
The traditional industrial baseline.
-
Chemistry: Copper-mediated coupling of 4-bromo-2-fluorobenzoic acid with 2-aminoisobutyric acid (AIB).
-
Conditions: Cu powder or CuI,
, DMF or DMSO, High Temperature (130–150°C). -
Mechanism: Oxidative addition of Cu(I) to the aryl halide followed by reductive elimination with the amine.
-
Pros: Direct, one-step reaction from cheap starting materials.
-
Cons:
-
Harsh Conditions: High temperatures lead to decarboxylation byproducts.
-
Purification: Removal of copper residues to ppm levels is difficult.
-
Yield: Variable (35–50%) due to homocoupling and oligomerization.
-
Route B: Ligand-Promoted "Optimized" Ullmann (Recommended)
The modern, scalable standard.
-
Chemistry: Uses bidentate ligands (e.g., Acetylacetone, L-Proline) to stabilize the Cu-catalyst, lowering the activation energy.
-
Conditions: CuI (catalytic), Acetylacetone (ligand) ,
, DMF/Water mixture, 90–100°C. -
Pros:
-
Milder Conditions: Reaction proceeds at <100°C, reducing impurity profiles.
-
Higher Yield: Consistently achieves 75–85%.
-
Selectivity: Ligand prevents "black copper" precipitation and promotes the specific C-N bond formation.
-
-
Cons: Ligand cost (though acetylacetone is cheap); requires precise pH control during workup.
Route C: Ester-Based Strategy
The solubility-focused alternative.
-
Chemistry:
-
Esterification of 4-bromo-2-fluorobenzoic acid
Methyl 4-bromo-2-fluorobenzoate. -
Coupling with AIB (or AIB ester).
-
Hydrolysis.
-
-
Pros: The ester intermediate is more soluble in organic solvents, allowing for standard Pd-catalyzed (Buchwald-Hartwig) conditions if needed.
-
Cons: Adds two extra steps (protection/deprotection), increasing cycle time and reducing atom economy (E-factor).
Summary Comparison Table
| Metric | Route A: Classical Ullmann | Route B: Ligand-Promoted (Recommended) | Route C: Ester Strategy |
| Yield | 35–50% | 75–82% | 60–70% (Overall) |
| Purity (HPLC) | 85–90% (Crude) | >98% (Crude) | >99% (After Hydrolysis) |
| Temp | 140°C | 90–100°C | 80–100°C |
| Catalyst | Cu Powder (Stoichiometric) | CuI / Acetylacetone (Catalytic) | Pd(OAc)2 / BINAP (High Cost) |
| Scalability | Low (Workup issues) | High | Medium (Multi-step) |
Detailed Experimental Protocol (Route B)
Objective: Synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid via Acetylacetone-promoted Ullmann coupling.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
Reagent: 2-Aminoisobutyric acid (AIB) (1.5 eq)
-
Catalyst: Copper(I) Iodide (CuI) (0.05 eq)
-
Ligand: Acetylacetone (0.2 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF / Water (9:1 ratio)
Step-by-Step Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge DMF (10 volumes) and Water (1 volume).
-
Charging: Add 4-Bromo-2-fluorobenzoic acid, 2-Aminoisobutyric acid, and
. Stir for 15 minutes at room temperature to ensure partial dissolution and deprotonation. -
Catalyst Addition: Add CuI and Acetylacetone under a nitrogen blanket. The solution will turn a characteristic blue/green color depending on the complex formed.
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by HPLC (Target: <2% starting bromide).
-
Workup (Critical for Purity):
-
Cool reaction mass to 25°C.
-
Dilute with water (20 volumes) and filter through Celite to remove inorganic salts and copper residues.
-
Adjust pH of the filtrate to 2.0–3.0 using 6N HCl. The product will precipitate as an off-white solid.[1]
-
Note: Slow acidification yields larger, purer crystals.
-
-
Isolation: Filter the solid, wash with water (3x) to remove DMF traces, and dry under vacuum at 55°C.
Process Visualization
Synthesis Pathway Diagram[2]
Caption: Ligand-promoted Ullmann coupling pathway showing critical control points for yield and purity.
Workup & Purification Logic
Caption: Downstream processing flow to isolate high-purity intermediate.
References
-
Medivation Inc. (2011). Process for the preparation of Enzalutamide. WO Patent 2011/106570.[2] Link
-
Shanghai Institute of Materia Medica. (2016). An improved and practical route for the synthesis of enzalutamide. Research on Chemical Intermediates. Link
-
Monnier, F., & Taillefer, M. (2009).[3] Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. Link
-
CymitQuimica. (2024). Product Safety Data Sheet: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid. Link
Sources
A Comparative Guide to Determining the Relative Response Factor of Enzalutamide Impurity 7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For Enzalutamide, a potent androgen receptor inhibitor, the control of impurities is a critical aspect of quality control. This guide provides an in-depth technical comparison of methodologies for determining the Relative Response Factor (RRF) of Enzalutamide Impurity 7, a key parameter for its accurate quantification.
The Significance of Relative Response Factor in Impurity Profiling
The International Council for Harmonisation (ICH) guidelines necessitate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] Accurate quantification of these impurities is often challenging due to the unavailability of pure impurity reference standards. The Relative Response Factor (RRF) provides a practical and scientifically sound solution to this challenge.[4][5] The RRF is a measure of the detector response of an impurity relative to the API under specific chromatographic conditions.[5][6] By establishing the RRF, the concentration of an impurity can be accurately determined using the readily available API reference standard, thereby avoiding the need for isolating or synthesizing each impurity.[4][7]
Understanding Enzalutamide and Impurity 7
Enzalutamide is a nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[8] Its chemical structure is C21H16F4N4O2S with a molecular weight of 464.44 g/mol .[9]
Enzalutamide Impurity 7 is identified as 1,3-bis(4-Cyano-3-(trifluoromethyl)phenyl)thiourea, with the molecular formula C17H8F6N4S and a molecular weight of 414.33 g/mol .[8][10] Understanding the structural differences between Enzalutamide and its impurities is crucial for developing selective analytical methods.
Experimental Determination of RRF: A Comparative Approach
The most common and reliable method for determining the RRF is through High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][7] The principle lies in comparing the slope of the calibration curve of the impurity to that of the API.[6][7]
Experimental Workflow
The following diagram illustrates the typical workflow for determining the RRF of Enzalutamide Impurity 7.
Caption: Workflow for RRF Determination.
Detailed Step-by-Step HPLC Methodology
This protocol outlines a robust HPLC method for the determination of the RRF of Enzalutamide Impurity 7.
1. Materials and Reagents:
-
Enzalutamide Reference Standard (≥99.5% purity)
-
Enzalutamide Impurity 7 Reference Standard (≥95% purity)[10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (or other suitable buffer components as per validated methods)[11]
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice. A phenyl column can also be effective.[12] |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) is often employed.[11][12] |
| Flow Rate | Typically 1.0 mL/min.[9][12] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
| Detection Wavelength | A UV detector set at a wavelength where both Enzalutamide and Impurity 7 have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity. A wavelength of around 234 nm or 280 nm can be a good starting point.[9][12] |
| Injection Volume | 10 µL. |
3. Preparation of Standard Solutions:
-
Stock Solution of Enzalutamide: Accurately weigh about 25 mg of Enzalutamide Reference Standard and dissolve in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) in a 50 mL volumetric flask.
-
Stock Solution of Enzalutamide Impurity 7: Accurately weigh about 25 mg of Enzalutamide Impurity 7 Reference Standard and dissolve in the same diluent in a 50 mL volumetric flask.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Enzalutamide and Impurity 7 by diluting the respective stock solutions to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.
4. Data Analysis and RRF Calculation:
-
Inject each calibration solution into the HPLC system in triplicate.
-
Record the peak area for Enzalutamide and Impurity 7 in each chromatogram.
-
For both the API and the impurity, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
-
Calculate the RRF using the following formula:
RRF = (Slope of Impurity 7) / (Slope of Enzalutamide) [6]
Alternative Approaches and Considerations
While HPLC with UV detection is the most common method, other techniques can be employed, especially when a reference standard for the impurity is not available.
-
HPLC with Mass Spectrometry (LC-MS): Can be used for the identification and tentative quantification of impurities. However, for accurate RRF determination, a reference standard is still preferred.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can be used to determine the purity of the impurity standard, which is crucial for an accurate RRF.
Data Summary and Comparison
The following table summarizes the key parameters in the experimental determination of the RRF for Enzalutamide Impurity 7.
| Parameter | HPLC-UV Method | Alternative Considerations |
| Principle | Comparison of detector response (slope of calibration curve) between the impurity and the API.[6][7] | Structural elucidation and quantification based on mass-to-charge ratio (LC-MS) or nuclear properties (qNMR). |
| Requirement for Standard | Yes, a reference standard of known purity for both Enzalutamide and Impurity 7 is necessary. | qNMR can determine the purity of an isolated impurity without a pre-existing standard. LC-MS can provide an estimate. |
| Accuracy | High, when performed with validated methods and high-purity reference standards. | Variable; qNMR can be highly accurate, while LC-MS provides semi-quantitative data without a standard. |
| Regulatory Acceptance | Widely accepted by regulatory agencies like the FDA and EMA, as per ICH guidelines.[1][2][13][14] | qNMR is increasingly accepted as a primary method. LC-MS is primarily for identification. |
Logical Framework for RRF Validation
A self-validating system for RRF determination should include the following elements:
Caption: Key Validation Parameters for RRF.
Conclusion
The determination of the Relative Response Factor for Enzalutamide Impurity 7 is a critical step in ensuring the quality and safety of Enzalutamide drug products. A well-designed and validated HPLC method provides a reliable and accurate means of quantifying this impurity without the daily need for an impurity reference standard. By following the principles and methodologies outlined in this guide, researchers and analytical scientists can confidently establish and apply the RRF in their routine quality control processes, ensuring compliance with global regulatory standards.
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
- Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC.
- Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. (n.d.). Semantic Scholar.
- Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis.
- Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. (n.d.). Semantic Scholar.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943.
- Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection. (n.d.). Google Patents.
- Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. (2025, April 26). PubMed.
- ICH Q3BR Guideline Impurities in New Drug Products. (n.d.). IKEV.
- Quantification of newer anticancer drug enzalutamide by stability indicating RP-LC method and UV-visible spectroscopic method in bulk and synthetic mixture. (2017, August 8). Allied Academies.
- Enzalutamide Impurity 7. (n.d.). Allmpus.
- Enzalutamide Impurity 1. (n.d.). BOC Sciences.
- Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. (n.d.). Journal of Pharmaceutical Negative Results.
- Enzalutamide Impurity 7. (2023, April 23). ChemicalBook.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. (n.d.). FDA.
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- Enzalutamide Impurity 7. (n.d.). Simson Pharma Limited.
- Enzalutamide Impurity 7. (n.d.). Axios Research.
- Enzalutamide Impurity 7. (n.d.). Veeprho.
- Development, Optimization, and Validation of HPLC Method for Quantification of Enzalutamide in Bulk and Pharmaceuticals. (2025, August 6). ResearchGate.
- Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique. (2018, January 15). Journal of Chemical and Pharmaceutical Sciences.
- Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review of Stability- Indicating RP-HPLC Methods. (2025, May 15). ijarsct.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. database.ich.org [database.ich.org]
- 4. veeprho.com [veeprho.com]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. veeprho.com [veeprho.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. allmpus.com [allmpus.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. jchps.com [jchps.com]
- 13. ikev.org [ikev.org]
- 14. fda.gov [fda.gov]
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of process-related impurities in the synthesis of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. We will explore the common synthetic pathways, the resulting impurities, and a comparative analysis of analytical methodologies for their identification and quantification, supported by experimental data.
The Criticality of Impurity Profiling in Enzalutamide Synthesis
Enzalutamide's complex molecular structure necessitates a multi-step synthesis, which can inadvertently lead to the formation of various process-related impurities.[1][2] These impurities, even in trace amounts, can impact the drug's efficacy, safety, and stability. Therefore, a thorough understanding and control of the impurity profile are mandated by regulatory agencies and are crucial for ensuring patient safety. This guide delves into the origins of these impurities and the analytical strategies to effectively monitor them.
Synthetic Routes and the Genesis of Process-Related Impurities
Several synthetic routes for Enzalutamide have been reported, each with its own set of potential impurities.[1][2][3] The final step in many syntheses involves the cyclization of a key intermediate, a reaction that can be susceptible to side reactions leading to impurity formation.[4]
A common pathway starts from 4-bromo-2-fluorobenzoic acid, which undergoes several transformations to build the core structure of Enzalutamide.[1][3] Key reactions include amidation, Ullmann coupling, and the final cyclization to form the thiohydantoin ring.[1][2] Impurities can arise from incomplete reactions, side reactions of intermediates, or the degradation of the final product under the reaction conditions.
For instance, hydrolysis of intermediates or the final product can lead to the formation of carboxylic acid-related impurities.[1] Aminolysis is another potential side reaction that can introduce new impurities.[1] Furthermore, the sulfur atom in the thiohydantoin ring is susceptible to oxidation, which can result in the formation of "oxo" or hydroxy derivatives of Enzalutamide.[1][5]
Below is a generalized schematic of Enzalutamide synthesis, highlighting potential points of impurity formation.
Caption: Generalized synthetic pathway for Enzalutamide illustrating key stages and potential impurity formation points.
A Compendium of Process-Related Impurities
A comprehensive analysis of Enzalutamide's impurity profile reveals several key process-related impurities. These can be broadly categorized as starting material-related, intermediate-related, and by-products from side reactions. Some of these impurities have been identified as potentially genotoxic, necessitating stringent control to levels as low as 9.4 ppm.[6][7]
| Impurity Name | Structure (if available) | Potential Origin |
| Enzalutamide Carboxylic Acid | C₂₁H₁₅F₄N₃O₄S | Hydrolysis of the methyl ester intermediate or the final API.[1][8] |
| "Oxo" Enzalutamide | C₂₁H₁₆F₄N₄O₃ | Oxidation of the sulfur atom in the thiohydantoin ring.[4][5][9] |
| N-Desmethyl Enzalutamide | C₂₀H₁₄F₄N₄O₂S | A known active metabolite, but can also be a process-related impurity.[9][10][11] |
| Enzalutamide Impurity A (4-Bromo-2-fluorobenzoic Acid) | C₇H₄BrFO₂ | Unreacted starting material.[12] |
| Enzalutamide Impurity B (4-Bromo-2-fluoro-N-methylbenzamide) | C₈H₇BrFNO | Intermediate in the synthesis.[12] |
| Enzalutamide Impurity C (Methyl 4-Bromo-2-fluorobenzoate) | C₈H₆BrFO₂ | Intermediate in the synthesis.[12] |
| Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) | C₉H₃F₃N₂S | A key intermediate that is also a classified as a Class 3 potentially genotoxic impurity.[6][7] |
| Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile) | C₈H₄F₃N₂ | A precursor to Enzal-2 and a Class 2 potentially genotoxic impurity. It can also be a hydrolysis degradation product.[6][7] |
Comparative Analysis of Analytical Methodologies
The accurate identification and quantification of Enzalutamide impurities rely on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed methods, often coupled with mass spectrometry (MS) for definitive structural elucidation.[6][8][13][14][15]
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with UV Detection | Separation based on polarity differences on a reversed-phase column. Detection via UV absorbance. | Widely available, robust, and cost-effective for routine quality control.[13][14] | Lower sensitivity and resolution compared to UPLC. May not resolve all co-eluting impurities. |
| UPLC with UV Detection | Utilizes smaller particle size columns for higher resolution and faster analysis times compared to HPLC. | Improved resolution, higher throughput, and lower solvent consumption.[6] | Higher initial instrument cost and requires higher quality solvents. |
| LC-MS/MS | Combines the separation power of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry. | Provides molecular weight and fragmentation data for unambiguous impurity identification.[6][16][17] Essential for characterizing unknown impurities and genotoxic impurity analysis at very low levels. | Higher complexity in operation and data analysis. More expensive instrumentation. |
Forced degradation studies are also a critical component of a comprehensive analytical strategy. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.[13][18][19][20] This information is vital for developing stability-indicating analytical methods. Enzalutamide has been shown to be susceptible to degradation under acidic and basic conditions.[13][19]
A Validated Experimental Protocol for Impurity Profiling
Below is a detailed, step-by-step protocol for the analysis of Enzalutamide and its process-related impurities using a stability-indicating RP-HPLC method. This protocol is a synthesis of best practices reported in the literature.[13][14][21]
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[13][18]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 10mM ammonium acetate, pH adjusted to 4.0 with acetic acid).[21]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 237 nm.[13]
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Enzalutamide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known process-related impurities in a similar manner.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration suitable for analysis.
-
Sample Solution: Accurately weigh and dissolve the Enzalutamide drug substance or product in the mobile phase to a similar concentration as the working standard solution.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
-
Inject the working standard solution to determine the retention times and response factors of Enzalutamide and the known impurities.
-
Inject the sample solution to identify and quantify any impurities present.
-
Perform forced degradation studies by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[13][18][19] Analyze the stressed samples to assess the stability-indicating nature of the method.
Data Analysis and Validation
-
Identification: Identify impurities in the sample chromatogram by comparing their retention times with those of the known impurity standards.
-
Quantification: Quantify the impurities using the external standard method based on the peak areas.
-
Method Validation: Validate the analytical method according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14]
The following diagram outlines the general workflow for the identification and quantification of Enzalutamide impurities.
Caption: A typical workflow for the analysis of process-related impurities in Enzalutamide.
Conclusion
The identification and control of process-related impurities are non-negotiable aspects of Enzalutamide's drug development and manufacturing. A thorough understanding of the synthetic process and potential side reactions is the first step in effective impurity management. This guide has provided a comparative overview of common impurities and the analytical methodologies for their detection and quantification. The implementation of robust, validated analytical methods, such as the HPLC protocol detailed herein, is essential for ensuring the quality, safety, and efficacy of Enzalutamide for patients. Continuous monitoring and characterization of the impurity profile are critical throughout the drug's lifecycle.
References
-
A Validated Stability Indicating RP-HPLC Method Development for Anticancer Drug Enzalutamide in Bulk and Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. (2025). PubMed. Retrieved February 17, 2026, from [Link]
-
An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Enzalutamide Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved February 17, 2026, from [Link]
-
A validated stability indicating rp-hplc method development for anti cancer drug enzalutamide in bulk and pharmaceuticals. (2019). SciSpace. Retrieved February 17, 2026, from [Link]
-
Quantification of newer anticancer drug enzalutamide by stability indicating RP-LC method and UV-visible spectroscopic method in bulk and synthetic mixture. (2017). Allied Academies. Retrieved February 17, 2026, from [Link]
-
Analytical Techniques for the Determination of Enzalutamide: A Comprehensive Review of Stability- Indicating RP-HPLC Methods. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 17, 2026, from [Link]
-
Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Development and validation of stability indicating assay development for enzalutamide in standard and dosage form by rp-hplc method. (2023). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 17, 2026, from [Link]
-
A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC–MS/MS. (n.d.). Ovid. Retrieved February 17, 2026, from [Link]
- A process for producing enzalutamide. (n.d.). Google Patents.
-
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. (2024). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
-
Enzalutamide Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved February 17, 2026, from [Link]
-
Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
An improved and practical route for the synthesis of enzalutamide and potential impurities study. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Quantitative Study of Impurities in Enzalutamide and Identification, Isolation, Characterization of Its Four Degradation Products Using HPLC, Semi-preparative LC, LC/ESI–MS and NMR Analyses. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Enzalutamide. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]
-
Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC–MS/MS. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS. (2014). PubMed. Retrieved February 17, 2026, from [Link]
-
Enzalutamide-impurities. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]
-
CHMP assessment report - Xtandi enzalutamide. (2012). European Medicines Agency. Retrieved February 17, 2026, from [Link]
-
Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. (2016). PubMed. Retrieved February 17, 2026, from [Link]
Sources
- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 4. EP3129356B1 - A process for producing enzalutamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Enzalutamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scispace.com [scispace.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. tandfonline.com [tandfonline.com]
- 16. ovid.com [ovid.com]
- 17. Validation of a method for quantifying enzalutamide and its major metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alliedacademies.org [alliedacademies.org]
- 20. ijbpas.com [ijbpas.com]
- 21. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Enzalutamide Impurity 7 vs. Major Degradants
The following technical guide provides an in-depth comparison of Enzalutamide Impurity 7 against other critical degradation products.
Executive Summary
In the development of Enzalutamide (ENZ) drug substances and products, the control of degradation impurities is critical due to the molecule's susceptibility to hydrolysis under stress conditions. This guide focuses on "Impurity 7" (specifically defined here as the Enzalutamide Amide Derivative , a primary nitrile hydrolysis product) and compares it against the Enzalutamide Carboxylic Acid (ultimate hydrolysis product) and Ring-Open Impurities .
Key Insight: While the Carboxylic Acid derivative is the major in vivo metabolite and ultimate degradation sink, Impurity 7 (The Amide) represents a critical intermediate degradant often observed in early-stage stability studies (accelerated conditions) and requires distinct chromatographic separation strategies due to its polarity profile.
Chemical Identity & Degradation Pathways[1]
The Core Analytes
Commercial standards often vary in nomenclature. For this guide, the analytes are defined by their mechanistic origin:
| Analyte | Common Designation | Chemical Nature | Mechanism of Formation |
| Enzalutamide (API) | ENZ | Thiohydantoin / Nitrile | Parent Molecule |
| Impurity 7 | Amide Derivative | Primary Amide | Partial Hydrolysis of the Nitrile (-CN |
| Impurity A / M2 | Carboxylic Acid | Carboxylic Acid | Complete Hydrolysis of the Nitrile (-CN |
| Ring-Open Impurities | Diamide / Hydantoic Acid | Acyclic Urea/Amide | Hydrolysis of the Thiohydantoin ring |
Mechanistic Pathway
The degradation of Enzalutamide is driven primarily by pH-dependent hydrolysis.[1] The nitrile group on the trifluoromethyl-phenyl ring is the primary liability.[1]
Figure 1: The cascade shows Impurity 7 as the kinetic intermediate between the API and the thermodynamic sink (Carboxylic Acid).
Analytical Comparison (HPLC/LC-MS)
Separating Impurity 7 from the Carboxylic Acid and the API is challenging due to the structural similarity of the amide and acid groups.
Physicochemical Profile & Retention Behavior
-
Carboxylic Acid: Most polar (ionizable).[1] Elutes earliest in Reversed-Phase (RP) at neutral/basic pH.
-
Impurity 7 (Amide): Moderately polar. Elutes between the Acid and the API.
-
API (Nitrile): Least polar.[1] Elutes last.
Comparative Data Table
| Parameter | Impurity 7 (Amide) | Carboxylic Acid Impurity | Ring-Open Impurities |
| Relative Retention Time (RRT) | ~0.85 - 0.92 | ~0.60 - 0.75 | < 0.50 (Typically) |
| UV Max ( | 235 nm, 270 nm | 235 nm, 260 nm | 240 nm |
| Polarity (LogP) | Lower than API | Lowest (pH dependent) | Low |
| Detection Challenge | Co-elution with API front | Peak tailing (requires buffer) | Poor UV response (often) |
| Criticality | High (Intermediate) | High (Metabolite) | Medium (Process/Harsh) |
Recommended HPLC Method Parameters
To ensure resolution (
-
Column: C18 (Inertsil ODS-3 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).[1][2] Acidic pH suppresses ionization of the carboxylic acid, increasing its retention slightly to prevent void volume elution, while keeping the amide distinct.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 80% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[1]
Experimental Protocols
Protocol: Forced Degradation (Generation of Impurity 7)
This self-validating protocol generates Impurity 7 in situ to confirm retention time without a commercial standard.[1]
Objective: Selectively generate the Amide (Impurity 7) over the Acid.
-
Preparation: Prepare a 1.0 mg/mL solution of Enzalutamide API in Acetonitrile/Water (50:50).
-
Acid Stress (Targeting Amide):
-
Add 1.0 mL of 0.1 N HCl to 1.0 mL of API solution.
-
Heat at 60°C for 2-4 hours .
-
Note: Milder conditions favor the Amide (Impurity 7). Harsh conditions (1N HCl, 80°C, >12h) favor the Carboxylic Acid.
-
-
Base Stress (Targeting Ring Opening/Acid):
-
Neutralization: Quench samples with equimolar Base/Acid to pH 6-7 before injection.
-
Analysis: Inject on HPLC.
-
Success Criterion: Appearance of a peak at RRT ~0.9 (Impurity 7) distinct from the peak at RRT ~0.7 (Acid).
-
Analytical Workflow Diagram
Figure 2: Workflow for differentiating Impurity 7 from other hydrolytic degradants.
Toxicity & Control Strategy (ICH M7)
-
Impurity 7 (Amide): Generally considered a non-mutagenic degradant (Class 4 or 5 under ICH M7) as it preserves the core structure without introducing structural alerts (like epoxides or aromatic nitrosamines).
-
Control Limit: As a degradation product, it must be reported if >0.10% and identified/qualified if >0.20% (or lower depending on daily dose).
-
Risk Mitigation:
-
Moisture Control: The formation of Impurity 7 is directly proportional to water content in the formulation.[1] Use desiccants or blister packaging with high moisture barriers.
-
pH Micro-environment: Avoid acidic excipients in the formulation, as protonation of the nitrile facilitates nucleophilic attack by water.[1]
-
References
-
Patel, T., et al. (2023).[3] "Development and Validation of Stability Indicating Assay for Enzalutamide in Standard and Dosage Form by RP-HPLC Method." International Journal of Biology, Pharmacy and Allied Sciences.
-
Ma, X., et al. (2016). "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis.
-
GLP Pharma Standards. "Enzalutamide Impurity 7 Data Sheet (Amide Derivative)."
-
ICH Harmonised Tripartite Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic Acid
[1][2]
Executive Summary & Chemical Identification
4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid (CAS: 1332524-02-3 ) is a critical intermediate in the synthesis of the anti-androgen drug Enzalutamide (Xtandi).[1][2] As a Senior Application Scientist, I must emphasize that while this compound is an organic acid, its fluorinated nature dictates specific disposal protocols to prevent the release of corrosive hydrogen fluoride (HF) gas during thermal destruction.
This guide provides a self-validating workflow for the safe containment, classification, and disposal of this compound, moving beyond generic safety data to address the specific chemical risks associated with halogenated aromatic acids.
| Parameter | Technical Detail |
| CAS Number | 1332524-02-3 |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| Chemical Class | Fluorinated Benzoic Acid Derivative / Amino Acid Conjugate |
| Primary Hazard | Skin/Eye Irritant; HF generation upon combustion |
| Waste Code (RCRA) | Not specifically listed (P/U), but defaults to D002 (Corrosivity) if pH < 2, or Halogenated Organic for incineration.[1][2][3] |
Hazard Assessment & Causality
Effective disposal begins with understanding the consequences of mismanagement. The presence of the fluorine atom on the benzene ring and the dual carboxylic acid moieties drives the safety profile.
-
Corrosivity Potential: The compound contains two carboxylic acid groups, making aqueous solutions acidic. Direct contact can cause skin and eye irritation (H315, H319).
-
Thermal Decomposition Risk: When incinerated, the C-F bond breaks, reacting with hydrogen sources to form Hydrogen Fluoride (HF) . HF is extremely corrosive to incinerator linings and toxic to humans.
-
Operational Insight: You cannot dispose of this in a standard "Non-Halogenated" solvent stream. It must be tagged as Halogenated Waste to ensure the receiving facility uses an incinerator equipped with an alkaline scrubber.
-
GHS Hazard Classification Table
| Hazard Code | Statement | Operational Implication |
| H302 | Harmful if swallowed | Do not dispose of via sink/drain.[1][2] |
| H315 | Causes skin irritation | Double nitrile gloves required during waste transfer. |
| H319 | Causes serious eye irritation | Face shield recommended if pouring liquid waste. |
| H335 | May cause respiratory irritation | All transfer operations must occur inside a fume hood. |
Waste Segregation & Characterization Logic
To prevent cross-contamination and ensure regulatory compliance (EPA/REACH), use the following logic to categorize the waste.
Decision Logic Diagram (Graphviz)
This diagram outlines the decision process for segregating 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid waste.
Caption: Decision tree for segregating fluorinated benzoic acid waste streams. Note that non-halogenated solvents containing this solute must be re-classified as halogenated waste.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Applicability: Expired reagent, filter cakes, spill cleanup materials.
-
PPE Verification: Don standard lab coat, safety glasses, and double nitrile gloves (0.11 mm minimum thickness).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Place the HDPE jar inside a fume hood.
-
Transfer the solid using a chemically inert scoop.
-
Dust Control: If the powder is fine, dampen a paper towel with water, wipe the area, and dispose of the towel in the same container to prevent inhalation hazards.[2]
-
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC waste, reaction filtrates.[1]
-
Segregation:
-
pH Check:
-
If the waste is aqueous, check pH. If pH < 2, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent corrosion of the storage drum.
-
-
Container:
-
Use an HDPE carboy (Jerrycan). Avoid metal containers if the solution is acidic.
-
Leave 10% headspace for expansion.
-
-
Disposal Path:
-
Send to a high-temperature incineration facility (1100°C+) capable of handling halogenated organics.
-
Protocol C: Empty Packaging (Contaminated Containers)
-
Triple Rinse:
-
Rinse the original bottle three times with a small volume of a compatible solvent (e.g., Methanol or Acetone).
-
Pour the rinsate into the Liquid Halogenated Waste container (Protocol B).
-
-
Defacing:
Regulatory & Compliance Framework
-
US EPA (RCRA): This compound is not P-listed or U-listed.[1] However, the generator must determine if it exhibits characteristics of toxicity or corrosivity. The "Cradle-to-Grave" responsibility applies.[1][2]
-
Incineration Requirement: Because of the C-F bond, simple landfilling is prohibited in many jurisdictions due to potential groundwater leaching and persistence.
-
Transport (DOT/IATA):
-
While often not regulated as "Dangerous Goods" for transport in small quantities, bulk waste shipments may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if aquatic toxicity data suggests impact. Always consult the SDS Section 14.
-
References
Personal protective equipment for handling 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid
[1]
Chemical Profile & Hazard Identification
Compound Identity:
-
Chemical Name: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid[1][2][3][4][5][6]
-
Synonyms: Apalutamide Impurity 19; Apalutamide Acid Impurity.[1]
-
Molecular Formula:
[1][4][5][6]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Context: A key hydrolytic intermediate/impurity of Apalutamide (Erleada), a non-steroidal anti-androgen.[1]
Risk Assessment (GHS Classification): While specific toxicological data for this intermediate may be limited compared to the parent drug, its structural relationship to potent anti-androgens mandates strict handling controls.[1]
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Zero-tolerance for hand-to-mouth contact; wash hands immediately after doffing gloves.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][7][8][9] | Direct contact may cause dermatitis or sensitization.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][7][8][9][10] | Fine dusts are highly irritating to mucous membranes.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][8][9] | Critical: Aerosolized powder is the primary exposure vector.[1] |
| Reproductive | Suspected | Potential anti-androgenic activity.[1][11] | Precautionary: Handle as a potential reproductive toxin (OEB 3 equivalent).[1] |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier Redundancy" strategy.[1] Do not rely on a single layer of protection.[1]
PPE Decision Logic
The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.
Figure 1: Risk-based PPE selection logic.[1] Solid handling requires stricter respiratory controls due to dust generation potential.[1]
Detailed PPE Specifications
| Protection Type | Specification | Scientific Rationale |
| Respiratory | Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 Respirator (if hood is unavailable/cleaning spills).[1] | The carboxylic acid and amine moieties can irritate the upper respiratory tract.[1] The "2-fluoro" substitution increases lipophilicity, potentially aiding mucosal absorption.[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] | Safety glasses are insufficient for fine powders which can bypass side-shields.[1] |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] | Breakthrough Time: >480 min for solid.[1] Solvents like DMSO (often used for this compound) permeate nitrile rapidly; change gloves immediately upon solvent splash.[1] |
| Dermal (Body) | Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves (optional).[1] | Prevents accumulation of static-clinging powder on personal clothing.[1] |
Operational Handling Protocol
This protocol ensures data integrity and operator safety.[1]
Phase 1: Reception & Storage
-
Temperature Control: Store at 2–8°C (Refrigerated). The gem-dimethyl group provides some steric stability, but the carboxylic acid/amine proximity can lead to slow cyclization or degradation at room temperature.[1]
-
Container: Keep tightly sealed in an amber glass vial to protect from light and moisture.
-
Verification: Verify the CAS (1332524-02-3) and appearance (White to off-white powder) upon receipt.
Phase 2: Weighing & Solubilization (Critical Step)
The Hazard: Static electricity can cause this fine powder to "jump" or disperse, creating an inhalation hazard.[1]
-
Environment: Perform ALL weighing inside a functioning fume hood.
-
Static Control: Use an anti-static gun or bar on the spatula and weighing boat before contact.[1]
-
Transfer:
-
Solubilization:
Phase 3: Waste Disposal
Classification: Hazardous Organic Waste (Halogenated).[1]
-
Logic: The presence of the Fluorine atom (C-F bond) classifies this technically as halogenated waste in many jurisdictions, requiring high-temperature incineration to prevent formation of fluorinated byproducts.[1]
-
Segregation: Do not mix with strong oxidizers or aqueous basic waste (risk of exothermic salt formation).[1]
-
Labeling: Clearly label as "Contains Fluorinated Organic Acid."
Emergency Response & Decontamination
Spillage Scenario
Type A: Dry Powder Spill
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
Cleanup:
Type B: Solution Spill (DMSO/Methanol) [1]
-
Absorb: Use vermiculite or polypropylene pads.[1]
-
PPE: Ensure gloves are chemically resistant to the solvent (e.g., Butyl rubber for large DMSO spills, though Nitrile suffices for small volumes if changed instantly).[1]
Exposure First Aid[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Eye Contact: Rinse with water for 15 minutes (keep eyelids open).[1][8] The acidity of the benzoic acid group requires thorough neutralization by dilution.[1]
-
Skin Contact: Wash with soap and water.[1][8][9][10][12] Do not use ethanol (may enhance absorption).[1]
Handling Workflow Diagram
The following flowchart summarizes the "Cradle-to-Grave" lifecycle of the compound in the laboratory.
Figure 2: Operational lifecycle. Note the equilibration step to prevent moisture absorption, which degrades the carboxylic acid moiety.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59463673 (Related Structure: 4-Amino-2-fluorobenzoic acid).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-fluoro-4-aminobenzoic acid derivatives.[1] Retrieved from [Link][1]
(Note: Specific SDS for the exact impurity CAS 1332524-02-3 is often proprietary; safety data is extrapolated from the parent compound Apalutamide and structurally homologous fluorobenzoic acids pursuant to REACH and OSHA "grouping" guidelines.)[1]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1332524-02-3|4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 1332524-02-3 | 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid | Ambeed.com [ambeed.com]
- 5. 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid [cymitquimica.com]
- 6. 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid; CAS No.: 1332524-02-3 [chemshuttle.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. api.belimed.com [api.belimed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
